1-Benzofuran-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGAXHXHVKVERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194516 | |
| Record name | 2-Benzofurancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41717-32-2 | |
| Record name | 2-Benzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOFURAN-2-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzofuran-2-carbonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1-Benzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related benzofuran derivatives to provide a broader context for its predicted characteristics.
Chemical Identity and Physical Properties
This compound is an organic compound featuring a benzofuran core substituted with a nitrile group at the 2-position. The benzofuran moiety, a fusion of benzene and furan rings, is a common scaffold in numerous biologically active natural products and synthetic drugs.[1][2]
Table 1: General and Predicted Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅NO | [3] |
| Molecular Weight | 143.145 g/mol | [3] |
| CAS Number | 41717-32-2 | [3] |
| Appearance | White to light yellow crystalline powder (predicted) | [4] |
| Melting Point | Data not available. For the isomeric 1-Benzofuran-5-carbonitrile: 84 °C. | [5] |
| Boiling Point | Data not available. For the isomeric 1-Benzofuran-5-carbonitrile: 260.8 °C at 760 mmHg. | [4] |
| Solubility | Sparingly soluble in water (predicted). Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Density | Data not available. For the isomeric 1-Benzofuran-5-carbonitrile: 1.2 ± 0.1 g/cm³. | [4] |
| LogP (predicted) | 2.0 - 2.6 | - |
Molecular Structure
The structure of this compound is characterized by the planar benzofuran ring system. The presence of the electron-withdrawing nitrile group at the 2-position significantly influences the electronic properties and reactivity of the molecule. While specific crystallographic data for this compound is not publicly available, studies on other benzofuran derivatives confirm the planarity of the fused ring system.[6][7]
Below is a diagram illustrating the general structure and numbering convention of the benzofuran core, which is fundamental to understanding the substitution patterns and spectroscopic data of its derivatives.
Caption: General structure and numbering of the benzofuran ring system.
Synthesis and Experimental Protocols
One plausible synthetic route is the catalyst-free reaction between a salicylaldehyde derivative and a compound containing a cyano group.[8] A generalized workflow for such a synthesis is presented below.
Caption: A generalized experimental workflow for the synthesis of a 2-cyanobenzofuran derivative.
Representative Experimental Protocol
The following is a representative, generalized protocol for the synthesis of a benzofuran derivative, which could be adapted for this compound. This protocol is based on the catalyst-free reaction between a salicylaldehyde and a nitroepoxide, which upon reaction and rearrangement can yield a benzofuran structure.[8] For the synthesis of the 2-carbonitrile, a suitable cyano-containing starting material would be required.
Materials:
-
Substituted Salicylaldehyde
-
Appropriate cyano-containing reagent
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the salicylaldehyde derivative in DMF, add the cyano-containing reagent and potassium carbonate.
-
Heat the reaction mixture at 110 °C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran derivative.
Spectroscopic and Analytical Data
Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons on the benzene ring (δ 7.0-8.0 ppm). A singlet for the proton at the 3-position of the furan ring. The exact chemical shifts will be influenced by the electron-withdrawing nitrile group.[9][10] |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm). A signal for the nitrile carbon (δ ~115-120 ppm). Quaternary carbons of the benzofuran ring system.[11][12] |
| IR Spectroscopy | A sharp, strong absorption band for the C≡N stretch (around 2220-2260 cm⁻¹).[13] C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). C=C stretching of the aromatic and furan rings (1450-1600 cm⁻¹). C-O stretching of the furan ring (~1000-1200 cm⁻¹).[14][15] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (143.145). Fragmentation patterns may involve the loss of HCN and CO, which are characteristic of benzofuran structures.[16][17] |
Structure-Activity Relationships and Potential Applications
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[18] The introduction of a nitrile group at the 2-position can modulate these activities by altering the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The nitrile group can also serve as a versatile synthetic handle for further chemical modifications, making this compound a valuable building block in drug discovery and development.[1]
The logical relationship between the core benzofuran structure, its functionalization, and its potential biological activity can be visualized as follows:
Caption: Logical flow from the core chemical structure to potential applications.
Conclusion
This compound is a heterocyclic compound with significant potential in various scientific fields. While specific experimental data for this molecule is sparse, this guide provides a comprehensive overview of its known and predicted chemical properties and structural features based on available information for the benzofuran class of compounds. Further experimental investigation is warranted to fully elucidate its physical, chemical, and biological characteristics, which will undoubtedly pave the way for its application in the development of novel therapeutics and advanced materials.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzofuran - Wikipedia [en.wikipedia.org]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. 1-BENZOFURAN-5-CARBONITRILE CAS#: 79002-39-4 [chemicalbook.com]
- 6. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity | CoLab [colab.ws]
- 7. asianpubs.org [asianpubs.org]
- 8. Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. compoundchem.com [compoundchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 16. benthamopen.com [benthamopen.com]
- 17. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Presence of Carbonitrile-Containing Benzofurans in Nature
After an extensive review of scientific literature, it appears that naturally occurring benzofuran derivatives featuring a carbonitrile (cyano) group have not been documented. While the benzofuran scaffold is a common motif in a vast array of natural products isolated from terrestrial and marine organisms, the specific combination with a carbonitrile functional group seems to be absent from nature's biosynthetic repertoire discovered to date.
Benzofurans themselves are a significant class of heterocyclic compounds widely distributed in higher plants, including families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[1][2] They are also found as metabolites from fungi and marine organisms.[1][3] These compounds exhibit a broad spectrum of potent biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making them a focal point for drug discovery and development.[1][4][5][6]
While synthetic benzofuran carbonitriles have been created in laboratory settings and investigated for their potential pharmacological applications, a comprehensive search of chemical and biological databases reveals no instances of their isolation from a natural source. For example, the compound 8-cyano-3,3-diphenyl-3,3a-dihydrocyclohepta(b)furan-2-one is a recognized benzofuran with potential biological activities but is a product of chemical synthesis, not a natural product.[4]
This technical guide will, therefore, pivot to an in-depth exploration of the broader class of naturally occurring benzofuran derivatives , for which there is a wealth of scientific data. This will include a detailed overview of their isolation from natural sources, their diverse biological activities with supporting quantitative data, and the experimental protocols employed for their characterization.
Naturally Occurring Benzofuran Derivatives: A Comprehensive Overview
This section will delve into the rich diversity of benzofuran natural products, providing a valuable resource for researchers, scientists, and drug development professionals.
Key Classes and Natural Sources
Naturally occurring benzofurans can be categorized based on their structural complexity, ranging from simple substituted benzofurans to more complex fused systems. They are predominantly isolated from a variety of plant species. Notable examples include:
-
Eupomatene Derivatives: Isolated from plants of the Eupomatiaceae family, these compounds exhibit significant biological activities.
-
Moracin Derivatives: Found in the Moraceae family (e.g., Morus alba), these compounds are known for their antimicrobial and antioxidant properties.
-
Ailanthoidol: A well-known benzofuran derivative with a range of reported biological effects.[1]
The following table summarizes some key naturally occurring benzofuran derivatives, their sources, and reported biological activities.
| Compound Class/Name | Natural Source(s) | Reported Biological Activities |
| Moracins | Morus species (e.g., Mulberry) | Antibacterial, Antifungal, Antioxidant |
| Eupomatenoids | Eupomatia species | Insecticidal, Antifungal |
| Rocaglamides | Aglaia species | Anticancer, Insecticidal |
| Ailanthoidol | Zanthoxylum ailanthoides | Antiviral, Immunosuppressive, Antioxidant |
| Pterocarpans | Leguminosae family | Phytoalexins with antifungal properties |
Biosynthesis of the Benzofuran Core
The biosynthesis of the benzofuran core in nature is a complex process that can occur through several pathways. One of the primary routes involves the shikimate pathway, leading to the formation of aromatic amino acids like phenylalanine and tyrosine. These precursors then undergo a series of enzymatic transformations, including cyclization and oxidative modifications, to yield the benzofuran scaffold. The diagram below illustrates a generalized logical flow for the biosynthesis of a simple benzofuran derivative.
Caption: Generalized logical flow of benzofuran biosynthesis.
Experimental Protocols for Isolation and Characterization
The isolation and characterization of benzofuran derivatives from natural sources are critical steps in their study. The following section outlines a typical experimental workflow.
General Isolation Procedure
A generalized workflow for the isolation of benzofuran derivatives from a plant source is depicted below. This process typically involves extraction, fractionation, and purification.
Caption: A typical workflow for isolating natural benzofurans.
Detailed Methodologies
1. Extraction:
-
Objective: To extract a broad range of secondary metabolites, including benzofurans, from the source material.
-
Protocol:
-
Air-dry and grind the plant material (e.g., roots, leaves, stems) into a fine powder.
-
Macerate the powdered material in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for a specified period (typically 24-72 hours), often with agitation.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Fractionation:
-
Objective: To separate the crude extract into fractions with different polarities, thereby simplifying the subsequent purification steps.
-
Protocol (Liquid-Liquid Partitioning):
-
Suspend the crude extract in a water-methanol mixture.
-
Sequentially partition the suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Collect and concentrate each solvent layer to yield different fractions.
-
3. Purification:
-
Objective: To isolate individual benzofuran compounds in a pure form.
-
Protocol (Column Chromatography):
-
Subject the bioactive fraction (as determined by preliminary screening) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect the eluate in numerous small fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions containing the same compound and concentrate.
-
Repeat the chromatographic steps using different stationary phases (e.g., Sephadex LH-20) or solvent systems as needed.
-
For final purification, employ preparative High-Performance Liquid Chromatography (HPLC).
-
4. Structure Elucidation:
-
Objective: To determine the chemical structure of the isolated pure compound.
-
Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions and conjugation within the molecule.
-
Quantitative Data on Biological Activities
The biological activities of naturally occurring benzofuran derivatives are often quantified to assess their potency. The following table presents some examples of quantitative bioactivity data for illustrative purposes.
| Compound | Target/Assay | Bioactivity (IC₅₀/MIC) | Reference |
| Moracin C | Staphylococcus aureus | MIC: 12.5 µg/mL | Fictional Example |
| Eupomatenoid-5 | P388 leukemia cells | IC₅₀: 2.1 µM | Fictional Example |
| Rocaglamide | NF-κB Inhibition | IC₅₀: 10 nM | Fictional Example |
(Note: The data in this table are illustrative and would be populated with specific, cited data in a full whitepaper.)
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Benzofuran-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzofuran-2-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided to aid researchers in their laboratory work.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally verified spectra for this specific molecule in public databases, the data presented for NMR and IR spectroscopy are predicted based on established principles and data from closely related benzofuran derivatives. The mass spectrometry data is based on predicted values.
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| 7.80 - 7.70 | d | H-7 |
| 7.65 - 7.55 | d | H-4 |
| 7.50 - 7.40 | s | H-3 |
| 7.45 - 7.35 | t | H-5 |
| 7.35 - 7.25 | t | H-6 |
Predicted in CDCl₃ at 400 MHz.
Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| 155.0 | C-7a |
| 129.0 | C-5 |
| 128.5 | C-3a |
| 125.0 | C-6 |
| 122.0 | C-4 |
| 115.0 | C-3 |
| 114.0 | C-2 |
| 112.0 | C-7 |
| 110.0 | C≡N |
Predicted in CDCl₃ at 100 MHz.
Table 3: IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch |
| ~1100 | Strong | Symmetric C-O-C stretch |
| ~750 | Strong | Out-of-plane C-H bend |
Predicted for a thin film or KBr pellet.
Table 4: Mass Spectrometry (MS) Data (Predicted) [1]
| m/z | Adduct |
| 144.04439 | [M+H]⁺ |
| 166.02633 | [M+Na]⁺ |
| 142.02983 | [M-H]⁻ |
| 143.03656 | [M]⁺ |
Predicted data from PubChemLite.[1]
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) may be added as an internal standard (0.03% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Typical parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: 15 ppm
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2.0 s
-
Spectral width: 220 ppm
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectra.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the protons.
-
Analyze the chemical shifts in the ¹³C spectrum to assign the carbon atoms.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount (1-2 mg) of solid this compound directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
Data Processing:
-
Perform an automatic background subtraction.
-
Identify and label the major absorption peaks, paying close attention to the characteristic stretching frequency of the nitrile group.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, commonly coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation, using an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a suitable capillary column (e.g., a 30 m DB-5 column).
-
The separated components elute from the GC column and enter the mass spectrometer's ion source.
-
The molecules are ionized, typically by electron impact at 70 eV.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺).
-
Examine the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Discovery and History of Benzofuran Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds of significant therapeutic interest. [1]Its discovery, dating back to the late 19th century, marked the beginning of extensive research into its unique chemical properties and diverse pharmacological activities. This guide provides a comprehensive overview of the historical milestones, from its first synthesis to the evolution of modern, sophisticated synthetic methodologies. It details the isolation of key natural products, presents quantitative data on the biological activities of notable derivatives, and provides detailed experimental protocols for both classical and contemporary synthetic routes. Furthermore, it visualizes critical synthetic and biological pathways to offer a deeper understanding of the structure-activity relationships that make benzofuran a cornerstone in medicinal chemistry and drug development.
The Dawn of Benzofuran Chemistry: Discovery and Early Synthesis
The history of benzofuran is intrinsically linked to the broader field of heterocyclic chemistry. While the parent furan ring was first isolated from pinewood, the fused benzo-derivative, benzofuran (initially called coumarone), was first synthesized by the renowned chemist William Henry Perkin in 1870. [2][3][4]This pioneering work laid the foundation for over 150 years of research into this versatile scaffold.
Perkin's Landmark Synthesis (1870)
Perkin's initial synthesis was achieved through a reaction that is now known as the Perkin rearrangement. [1]He prepared benzofuran from coumarin, a naturally occurring fragrant compound. [3]The process involves the treatment of a 3-halocoumarin with a strong base, which catalyzes a ring contraction to form a benzofuran-2-carboxylic acid. [5]Subsequent heating of this intermediate induces decarboxylation to yield the parent benzofuran. [6]This reaction demonstrated the interconvertibility of different heterocyclic systems and opened the first gateway to accessing the benzofuran core.
Caption: Workflow of the historical Perkin synthesis of benzofuran.
Benzofuran in Nature's Arsenal
The benzofuran nucleus is widely distributed in the plant kingdom, particularly in families such as Asteraceae, Rutaceae, and Liliaceae. [7]These naturally occurring compounds exhibit a remarkable range of biological activities, having been isolated from traditional medicinal plants. [7]Their complex structures have inspired synthetic chemists and serve as lead compounds in drug discovery programs. [8]
| Compound Name | Natural Source | Year of Isolation/Report | Key Biological Activity |
|---|---|---|---|
| Ailanthoidol | Zanthoxylum ailanthoides | 1998 | Antiviral, Antioxidant, Cytotoxic [9] |
| Psoralen | Psoralea corylifolia | Ancient (used in traditional medicine) | Photosensitizer (used for skin disorders) |
| Angelicin | Angelica archangelica | 1842 | Photosensitizer, Anti-proliferative |
| Machicendiol | Machilus glaucescens | - | Anti-inflammatory, Anti-asthmatic |
| Vignafuran | Vigna unguiculata (Cowpea) | 1973 | Phytoalexin (Antifungal) |
| Eupomatenoid-5 | Piper decurrens | - | Antimicrobial |
The Synthetic Evolution: From Classical to Catalytic
While classical methods like the Perkin rearrangement were groundbreaking, they often required harsh conditions. The advent of transition-metal catalysis revolutionized benzofuran synthesis, offering milder conditions, higher yields, and greater functional group tolerance.
Palladium and Copper-Catalyzed Methodologies
Caption: Modern one-pot Sonogashira coupling/cyclization workflow.
Pharmacological Significance and Therapeutic Applications
Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, establishing them as "privileged scaffolds" in medicinal chemistry. [7]Their ability to interact with a wide range of biological targets has led to their development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. [7][10]
Anticancer and Antimicrobial Activity
Numerous synthetic benzofuran derivatives have demonstrated potent cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic microbes. The mechanism often involves the inhibition of critical cellular enzymes, such as protein kinases.
| Compound Class/Example | Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference Cell Line/Organism |
| Benzofuran-chalcone hybrid (13g) | Anticancer (Antiproliferative) | IC₅₀: 1.287 µM | MCF-7 (Breast Cancer) [9] |
| Benzofuran-chalcone hybrid (13b) | Anticancer (Antiproliferative) | IC₅₀: 1.875 µM | MCF-7 (Breast Cancer) [9] |
| Benzofuran-N-aryl piperazine (38) | Anticancer (Antiproliferative) | IC₅₀: 0.12 µM | A549 (Lung Cancer) [7] |
| Benzofuran-N-aryl piperazine (38) | Anti-inflammatory (NO Inhibition) | IC₅₀: 5.28 µM | - |
| Benzofuran Ketoxime (38) | Antibacterial | MIC: 0.039 µg/mL | S. aureus [11] |
| Pyridyl-benzofuran (29) | Antifungal (Enzyme Inhibition) | IC₅₀: 0.0057 µM | N-myristoyltransferase [11] |
| Benzofuran-triazine hybrid (8e) | Antibacterial | MIC: 32 µg/mL | E. coli, S. aureus, S. enteritidis [12] |
Mechanism of Action: Inhibition of Pim-1 Kinase
// Nodes Cytokine [label="Cytokine (e.g., IL-6)", fillcolor="#FFFFFF", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FFFFFF", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#FFFFFF", fontcolor="#202124"]; Pim1 [label="Pim-1 Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Bad [label="Bad (Pro-apoptotic)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Benzofuran\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [color="#5F6368"]; Receptor -> JAK [label="Activates", color="#34A853"]; JAK -> STAT [label="Phosphorylates", color="#34A853"]; STAT -> Pim1 [label="Induces Transcription", color="#34A853"]; Pim1 -> Proliferation [color="#34A853"]; Pim1 -> Bad [label="Phosphorylates\n(Inactivates)", color="#EA4335", style=dashed]; Bad -> Bcl2 [label="Inhibits", color="#EA4335", style=dashed]; Bcl2 -> Apoptosis [label="Blocks", color="#EA4335", style=dashed]; Inhibitor -> Pim1 [label="Inhibits", color="#EA4335", arrowhead=tee]; }
Caption: Pim-1 Kinase signaling and inhibition by benzofuran derivatives.
Experimental Protocols
Classical Synthesis: Microwave-Assisted Perkin Rearrangement
This protocol describes a modern, expedited version of the Perkin rearrangement using microwave irradiation. [5]
-
Step 1: Reagent Preparation: To a microwave reaction vessel, add 3-bromocoumarin (0.05g, 0.167 mmol), 5 mL of ethanol, and sodium hydroxide (0.0201g, 0.503 mmol).
-
Step 2: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of approximately 79°C with constant stirring.
-
Step 3: Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 3:1 Dichloromethane:Ethyl Acetate.
-
Step 4: Work-up and Isolation: Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the ethanol. Dissolve the crude residue in a minimum volume of water.
-
Step 5: Acidification and Purification: Cool the aqueous solution in an ice bath and acidify to a pH of 2 by the dropwise addition of 2M hydrochloric acid. The benzofuran-2-carboxylic acid product will precipitate. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the final product. [5]
Modern Synthesis: One-Pot, Three-Component Sonogashira/Cacchi Coupling
This protocol outlines an efficient one-pot synthesis of 2,3-disubstituted benzofurans. [13]
-
Step 1: Catalyst and Substrate Preparation: In a 5 mL microwave vial, place 2-iodophenol (0.5 mmol) and dichlorobis(triphenylphosphine)palladium(II) (10.5 mg, 3 mol%). Purge the vial with argon.
-
Step 2: Solvent Addition: Add 0.5 mL of dry tetrahydrofuran (THF) and stir until the 2-iodophenol is completely dissolved.
-
Step 3: Reagent Addition: Sequentially add dry triethylamine (1.0 mL), a 3.8M solution of copper(I) iodide in dry triethylamine (0.5 mL), the terminal alkyne (0.6 mmol), and the aryl iodide (0.75 mmol).
-
Step 4: Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.
-
Step 5: Work-up and Extraction: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Step 6: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran. [13]
Conclusion and Future Outlook
From Perkin's foundational discovery to the development of highly efficient catalytic syntheses, the journey of benzofuran chemistry has been one of continuous innovation. The benzofuran scaffold is firmly established as a cornerstone in both natural product chemistry and modern drug discovery. [1]Its derivatives have shown immense potential in oncology, infectious diseases, and beyond. Future research will likely focus on developing even more sustainable and atom-economical synthetic methods, exploring novel biological targets, and leveraging computational tools to design next-generation benzofuran-based therapeutics with enhanced potency and selectivity. The rich history and proven versatility of this scaffold ensure that it will remain a focal point for scientific exploration for years to come.
References
- 1. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM1 - Wikipedia [en.wikipedia.org]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzofuran-2-carbonitrile as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, has long been recognized as a "privileged structure" in medicinal chemistry. Its unique combination of structural rigidity, electronic properties, and synthetic accessibility has made it a cornerstone in the design of a vast array of biologically active molecules. Among its many derivatives, 1-benzofuran-2-carbonitrile stands out as a particularly versatile and valuable core. The presence of the nitrile group at the 2-position not only influences the molecule's electronic profile but also serves as a key synthetic handle for further chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity. This technical guide provides a comprehensive overview of this compound as a privileged scaffold, detailing its synthesis, biological activities with quantitative data, and the experimental protocols to evaluate its potential as a therapeutic agent.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves the reaction of a substituted salicylaldehyde or 2-hydroxybenzonitrile with an α-haloacetonitrile, followed by cyclization.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: O-alkylation followed by an intramolecular cyclization.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related 3-aminobenzofuran-2-carboxamide.[1]
Step 1: O-Alkylation of 2-Hydroxybenzonitrile to form 2-(Cyanomethoxy)benzonitrile
-
Materials:
-
2-Hydroxybenzonitrile (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of 2-hydroxybenzonitrile in DMF, add potassium carbonate and chloroacetonitrile at room temperature.
-
Heat the reaction mixture to 80°C and reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to yield 2-(cyanomethoxy)benzonitrile.
-
Step 2: Intramolecular Cyclization to form this compound
-
Materials:
-
2-(Cyanomethoxy)benzonitrile (from Step 1)
-
Potassium hydroxide (KOH) (2.1 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve 2-(cyanomethoxy)benzonitrile in ethanol.
-
Add potassium hydroxide to the solution.
-
The reaction proceeds via an intramolecular cyclization. The exact conditions (temperature and time) may require optimization.
-
Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the this compound product.
-
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, highlighting its privileged nature. The following sections summarize the key findings in anticancer and antimicrobial research, presenting quantitative data in structured tables.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of benzofuran derivatives against a variety of cancer cell lines. The this compound moiety often serves as a key pharmacophore in these molecules.
| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target |
| Benzofuran-2-carboxamide derivative 50g[2] | HCT-116 (Colon) | 0.87 | Not specified |
| Benzofuran-2-carboxamide derivative 50g[2] | HeLa (Cervical) | 0.73 | Not specified |
| Benzofuran-2-carboxamide derivative 50g[2] | A549 (Lung) | 0.57 | Not specified |
| Oxindole-based benzofuran hybrid 22d[2] | MCF-7 (Breast) | 3.41 | Dual CDK2/GSK-3β inhibitor |
| Oxindole-based benzofuran hybrid 22f[2] | MCF-7 (Breast) | 2.27 | Dual CDK2/GSK-3β inhibitor |
| 3-Amidobenzofuran derivative 28g[2] | MDA-MB-231 (Breast) | 3.01 | Not specified |
| Benzo[b]furan derivative 26[3] | MCF-7 (Breast) | 0.057 | PI3K/Akt/mTOR pathway inhibitor |
| Benzo[b]furan derivative 36[3] | MCF-7 (Breast) | 0.051 | PI3K/Akt/mTOR pathway inhibitor |
Table 1: Anticancer Activity of Selected Benzofuran Derivatives.
Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4]
Caption: Benzofuran derivatives can inhibit the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Compound 1[1] | Salmonella typhimurium | 12.5 |
| Compound 1[1] | Escherichia coli | 25 |
| Compound 1[1] | Staphylococcus aureus | 12.5 |
| Compound 6a[5] | Bacillus subtilis | 6.25 |
| Compound 6b[5] | Staphylococcus aureus | 6.25 |
| Compound 6b[5] | Escherichia coli | 6.25 |
| Compound 6f[5] | Bacillus subtilis | 6.25 |
| 1-(1-benzofuran-2-yl)-2-mesitylethanone derivative[6] | Staphylococcus aureus | MIC₈₀ = 0.78-3.12 |
| 2-arylbenzofuran derivative[6] | Escherichia coli | MIC₈₀ = 0.78-6.25 |
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives.
Key Experimental Protocols
To facilitate further research and development of this compound derivatives, this section provides detailed methodologies for key biological assays.
Protocol for MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[2][7][8][9][10]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol for Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13][14][15]
-
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivative (test compound)
-
96-well microtiter plates
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the benzofuran derivative and make serial two-fold dilutions in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
The this compound scaffold represents a highly valuable and privileged structure in the field of medicinal chemistry. Its synthetic tractability allows for the generation of diverse compound libraries, while its inherent biological activities provide a strong starting point for the development of novel therapeutic agents. The potent anticancer and antimicrobial activities demonstrated by its derivatives, coupled with their ability to modulate key signaling pathways, underscore the immense potential of this scaffold. The detailed synthetic and biological testing protocols provided in this guide are intended to empower researchers to further explore the therapeutic promise of this compound and its analogues in the ongoing quest for new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. protocols.io [protocols.io]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
An In-depth Technical Guide to the Physical Properties of 1-Benzofuran-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 1-benzofuran-2-carbonitrile, with a specific focus on its melting point and solubility. Due to the limited availability of experimental data for this specific isomer, this guide also includes information on the closely related 1-benzofuran-5-carbonitrile for comparative purposes. Furthermore, it outlines standard experimental protocols for the determination of these properties and presents a visualization of a key signaling pathway influenced by benzofuran derivatives.
Physical Properties
For the purpose of providing a relevant benchmark, the physical properties of the isomeric compound, 1-benzofuran-5-carbonitrile (CAS Number: 79002-39-4), are presented below. It is important to note that these values should be considered as indicative and not as a direct substitute for the properties of this compound.
| Property | Value (for 1-Benzofuran-5-carbonitrile) | Reference |
| Melting Point | 84 °C | [1][2] |
| Solubility in Water | Sparingly soluble | [1] |
Experimental Protocols
The determination of melting point and solubility are fundamental procedures in the characterization of a chemical compound. Standard methodologies for these measurements are described below.
Melting Point Determination
The melting point of a solid crystalline compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube, digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated at a steady rate (initially rapid, then slow, approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
Solubility Determination
Solubility is typically determined by observing the dissolution of a solute in a solvent at a specific temperature. For a more quantitative assessment, various methods can be employed.
Qualitative Solubility Testing:
-
A small, accurately weighed amount of the solute (e.g., 1-10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 0.5-1 mL) is added.
-
The mixture is agitated (e.g., by vortexing) at a constant temperature.
-
Visual observation is used to determine if the solid dissolves completely. This can be repeated with increasing amounts of solute or solvent to estimate the solubility.
Quantitative Solubility Determination (e.g., Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Biological Activity and Signaling Pathway
Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While a specific signaling pathway for this compound has not been definitively elucidated, numerous studies have demonstrated that benzofuran derivatives can modulate key cellular signaling cascades.
One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival. The inhibition of this pathway is a recognized mechanism of action for the anti-inflammatory effects of some benzofuran derivatives[3]. The following diagram illustrates the general mechanism of NF-κB activation and its inhibition by benzofuran derivatives.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
References
- 1. echemi.com [echemi.com]
- 2. 1-BENZOFURAN-5-CARBONITRILE CAS#: 79002-39-4 [chemicalbook.com]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Landscape of Substituted Benzofuran-2-carbonitriles: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its derivatives, substituted benzofuran-2-carbonitriles have emerged as a class of molecules with significant therapeutic potential, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the chemical space of these compounds, presenting key quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and an exploration of their mechanisms of action through signaling pathway diagrams.
Quantitative Biological Activity Data
The biological evaluation of substituted benzofuran-2-carbonitriles and their close analogs has revealed potent anticancer and antimicrobial properties. The following tables summarize the in vitro activity of selected compounds against various cancer cell lines and microbial strains, providing a comparative overview of their efficacy.
Anticancer Activity of Substituted Benzofuran Derivatives
The antiproliferative activity of various substituted benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1. Notably, derivatives with substitutions at the 3-position of the benzofuran ring have shown significant cytotoxic effects. For instance, aminobenzofuran-containing analogues of proximicins have demonstrated higher antiproliferative activity against human glioblastoma cells compared to the standard chemotherapeutic agent temozolomide.[1] Similarly, benzofuran derivatives bearing a piperazine moiety have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2]
Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected Substituted Benzofuran Derivatives
| Compound ID | Substitution Pattern | Panc-1 (Pancreatic) | MCF-7 (Breast) | A549 (Lung) | U-87 MG (Glioblastoma) | Reference |
| 9h | 3-(4-(m-trifluoromethylphenyl)piperazin-1-yl)methyl | 0.94 | 2.92 | 1.71 | - | [2] |
| 9e | 3-(4-(p-fluorophenyl)piperazin-1-yl)methyl | 3.29 | 5.89 | 5.24 | - | [2] |
| 11d | 3-(4-(4-chloro-3-trifluoromethylphenyl)semicarbazido)methyl | 2.22 | 5.57 | 2.99 | - | [2] |
| 23(16) | 3-amino-N-(furan-2-ylmethyl)-5-(furan-2-yl)benzofuran-2-carboxamide | - | - | - | 15.67 | [1] |
| 24(15) | 3-amino-N-((5-methylfuran-2-yl)methyl)-5-(furan-2-yl)benzofuran-2-carboxamide | - | - | - | 34.9 | [1] |
| Cisplatin | Reference Drug | 6.98 | 5.45 | 6.72 | - | [2] |
| Temozolomide | Reference Drug | - | - | - | 150.34 | [1] |
Note: The presented data is for benzofuran derivatives, which may not all contain a 2-carbonitrile group, but are structurally related and indicative of the potential of the scaffold.
Antimicrobial Activity of Substituted Benzofuran Derivatives
Substituted benzofuran derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy. Table 2 presents the MIC values for selected benzofuran derivatives against various microbial strains.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Substituted Benzofuran Derivatives
| Compound ID | Substitution Pattern | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 1 | Aza-benzofuran derivative | 12.5 | 25 | - | [3] |
| 2 | Aza-benzofuran derivative | 25 | >100 | - | [3] |
| 5 | Oxa-benzofuran derivative | >100 | >100 | 12.5 (vs. P. italicum) | [3] |
| 6 | Oxa-benzofuran derivative | >100 | >100 | 12.5-25 (vs. C. musae) | [3] |
| Ciprofloxacin | Reference Drug | - | - | - | [3] |
Note: The specific structures for compounds 1, 2, 5, and 6 are detailed in the cited reference. These compounds are derivatives of benzofuran, highlighting the antimicrobial potential of this heterocyclic system.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative substituted benzofuran-2-carbonitrile and for the evaluation of the biological activities of these compounds.
Synthesis of 3-Amino-Substituted Benzofuran-2-carbonitriles
The synthesis of 3-aminobenzofuran-2-carbonitriles can be achieved through a multi-step process starting from substituted salicylaldehydes. The following is a representative protocol.
Scheme 1: General Synthesis of 3-Amino-Substituted Benzofuran-2-carbonitriles
References
- 1. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Cyanobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-cyanobenzofurans, a crucial scaffold in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed methodologies, offering robust and versatile routes to this important class of compounds. Two primary strategies are presented: a sequential Sonogashira coupling and cyclization pathway, and a direct cyanation of a pre-functionalized benzofuran core.
Strategy 1: Sequential Sonogashira Coupling and Intramolecular Cyclization
This approach involves the palladium- and copper-co-catalyzed Sonogashira coupling of an ortho-iodophenol with a cyano-containing terminal alkyne, followed by an intramolecular cyclization to construct the benzofuran ring. This method allows for the convergent assembly of the target molecule from readily available starting materials.
Reaction Scheme
Caption: General workflow for the Sonogashira coupling and cyclization strategy.
Experimental Protocol
Materials:
-
Substituted o-iodophenol (1.0 equiv)
-
Cyano-substituted terminal alkyne (e.g., 3-phenylpropiolonitrile) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 equiv), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and copper(I) iodide (10 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
To the stirring solution, add the cyano-substituted terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-cyanobenzofuran.
Data Presentation: Sonogashira Coupling/Cyclization
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | 65 | 12 | 75-90 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA (2.5) | DMF | 80 | 8 | 80-95 |
| 3 | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N (3) | Toluene | 100 | 6 | 70-85 |
Note: Yields are generalized based on typical Sonogashira coupling and subsequent cyclization reactions leading to substituted benzofurans and may vary depending on the specific substrates used.
Strategy 2: Palladium-Catalyzed Cyanation of 2-Halobenzofurans
This strategy involves the initial synthesis of a 2-halo (bromo or iodo) benzofuran, followed by a palladium-catalyzed cyanation reaction. This is a powerful method for introducing the nitrile group onto a pre-existing benzofuran scaffold. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source is a key advantage of this approach.
Reaction Scheme
One-Pot Synthesis of 1-Benzofuran-2-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1-Benzofuran-2-carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as therapeutic agents. The following protocols offer streamlined approaches to this valuable scaffold, emphasizing atom economy and procedural simplicity.
Introduction
Benzofuran derivatives are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The 2-carbonitrile substituent, in particular, serves as a versatile handle for further chemical transformations, making these derivatives valuable intermediates in drug discovery and development. One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines two robust and distinct one-pot protocols for the synthesis of this compound derivatives.
Method 1: Copper-Catalyzed Intramolecular O-Arylation
This protocol describes a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans starting from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles. The reaction proceeds via a base-induced generation of an α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate, which then undergoes a copper-catalyzed intramolecular O-arylation.[1]
Experimental Protocol
Materials:
-
2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrile (1.0 mmol)
-
Benzyl carbamate (2.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv.)
-
Copper(I) iodide (CuI, 10 mol %)
-
L-proline (20 mol %)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a solution of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrile (1.0 mmol) and benzyl carbamate (2.0 mmol) in DMF (5 mL), add NaH (2.0 equiv.) at room temperature.
-
Stir the reaction mixture at 90 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the initial reaction is complete, add CuI (10 mol %) and L-proline (20 mol %) to the reaction mixture.
-
Continue heating at 90 °C for an additional 6–8 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(het)aryl/alkyl-3-cyanobenzofuran.
Quantitative Data Summary
| Entry | Substituent (R) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methylphenyl | 82 |
| 3 | 4-Methoxyphenyl | 88 |
| 4 | 4-Chlorophenyl | 78 |
| 5 | 2-Thienyl | 75 |
Reaction Workflow
Caption: Workflow for the one-pot synthesis of 3-cyanobenzofurans.
Method 2: Tandem Three-Component Reaction from Salicylaldehydes
This protocol outlines a one-pot synthesis of α-substituted 2-benzofuranmethamines from salicylaldehydes, phenylacetylenes, and cyclic secondary amines using a bifunctional CuFe₂O₄ catalyst. The reaction proceeds through a tandem A³ coupling, 5-exo-dig cyclization, and a 1,3-allylic rearrangement.[2]
Experimental Protocol
Materials:
-
Salicylaldehyde (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Cyclic secondary amine (e.g., morpholine, 1.2 mmol)
-
CuFe₂O₄ nanoparticles (catalyst)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
1,4-Dioxane (solvent)
Procedure:
-
In a reaction vessel, combine salicylaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), the cyclic secondary amine (1.2 mmol), CuFe₂O₄ catalyst, and Cs₂CO₃ (2.0 equiv.) in 1,4-dioxane.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Separate the magnetic CuFe₂O₄ catalyst using an external magnet.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the α-substituted 2-benzofuranmethamine.
Quantitative Data Summary
| Entry | Salicylaldehyde Substituent | Amine | Phenylacetylene Substituent | Yield (%) |
| 1 | H | Morpholine | H | 96 |
| 2 | 5-Bromo | Morpholine | H | 92 |
| 3 | 3-Methoxy | Piperidine | H | 90 |
| 4 | H | Pyrrolidine | 4-Methyl | 88 |
| 5 | 5-Nitro | Morpholine | H | 80 |
Signaling Pathway Diagram
Caption: Reaction pathway for α-substituted 2-benzofuranmethamine synthesis.
Method 3: Solvent and Catalyst-Free Synthesis from Salicylaldehydes and Malononitrile
A re-investigation into the condensation of salicylaldehyde with malononitrile under solvent and catalyst-free conditions has shown that the product is (2-amino-3-cyano-4H-chromene-4-yl)malononitrile, not this compound as previously reported.[3] This highlights the importance of careful product characterization. However, related multicomponent reactions can lead to benzofuran derivatives. For instance, a one-pot, five-component reaction involving a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by Pd/Cu has been developed for the synthesis of tetrazol-benzofuran hybrids.[4]
Conclusion
The one-pot synthesis protocols presented here offer efficient and versatile methods for accessing this compound derivatives and related structures. These methods, characterized by their operational simplicity and good to excellent yields, are highly valuable for generating libraries of these compounds for further investigation in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
- 1. One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Benzofuran-2-carbonitrile in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2] Benzofuran scaffolds are prevalent in many biologically active compounds, and the introduction of an alkynyl moiety at various positions can significantly modulate their pharmacological properties. These derivatives are key intermediates in the synthesis of a wide range of complex molecules.[3][4][5]
This document provides detailed application notes and a generalized experimental protocol for the use of halogenated 1-benzofuran-2-carbonitrile derivatives in Sonogashira coupling reactions. While direct literature examples for this specific substrate are limited, the provided protocol is based on established methodologies for structurally similar and electron-deficient heteroaromatic systems. The electron-withdrawing nature of the nitrile group at the 2-position is expected to influence the reactivity of a halogen substituent on the benzofuran core. Generally, aryl halides with electron-withdrawing groups exhibit enhanced reactivity in Sonogashira couplings.[6][7]
Reaction Scope and Data
The Sonogashira coupling of a halogenated this compound (where the halogen is typically iodine or bromine) with a variety of terminal alkynes is expected to proceed under standard or modified Sonogashira conditions to yield the corresponding 2-cyano-alkynylbenzofurans. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and purity. Both copper-catalyzed and copper-free conditions can be employed, with the latter being advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
Table 1: Hypothetical Reaction Data for Sonogashira Coupling of 3-Bromo-1-benzofuran-2-carbonitrile
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 78 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Toluene | 80 | 16 | 92 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N/DMF | DMF | 60 | 10 | 75 |
| 5 | 4-Ethynylanisole | PdCl₂(dppf) (3) | CuI (6) | Piperidine | Dioxane | 70 | 12 | 88 |
Note: The data in this table is illustrative and based on typical yields for Sonogashira reactions with similar substrates. Actual results may vary and require optimization.
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline for the palladium- and copper-cocatalyzed cross-coupling of a halogenated this compound with a terminal alkyne.
Materials:
-
Halogenated this compound (e.g., 3-Bromo-1-benzofuran-2-carbonitrile) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N). If using the amine as the solvent, no additional solvent is necessary.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). Reactions with aryl bromides may require elevated temperatures.[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated this compound.
General Protocol for Copper-Free Sonogashira Coupling
This protocol is adapted for situations where the copper co-catalyst may lead to undesired side reactions.
Materials:
-
Halogenated this compound (e.g., 3-Bromo-1-benzofuran-2-carbonitrile) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 4 mol%)
-
Inorganic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halogenated this compound (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., Toluene).
-
Add the terminal alkyne (1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of 1-Benzofuran-2-carbonitrile in Anticancer Drug Discovery: A Detailed Overview and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1][2][3] In the realm of oncology, benzofuran derivatives have emerged as a promising class of molecules with significant potential for the development of novel anticancer therapeutics.[3][4][5] These compounds have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through various mechanisms of action.[6][7] While the broader class of benzofuran derivatives has been the subject of extensive research, it is important to note that specific data on the anticancer properties of 1-Benzofuran-2-carbonitrile is not extensively available in the current scientific literature. Therefore, this document will provide a comprehensive overview of the application of benzofuran derivatives in anticancer drug discovery, using data from various analogues to illustrate the potential therapeutic strategies and experimental protocols that could be applied to novel compounds such as this compound.
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have shown cytotoxic effects against a multitude of human cancer cell lines. The anticancer potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a selection of benzofuran derivatives against various cancer cell lines, highlighting the diverse and potent nature of this class of compounds.
Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | Compound with bromomethyl at C3 | K562 (Leukemia) | 5 | [8] |
| HL60 (Leukemia) | 0.1 | [8] | ||
| Fluorinated Benzofuran | Not Specified | 0.43 | [9] | |
| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12 | [9] |
| SGC7901 (Gastric Cancer) | 2.75 | [9] | ||
| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent | [9] |
| Oxindole-based Benzofuran Hybrids | Compound 22d | MCF-7 (Breast Cancer) | 3.41 | [4] |
| T-47D (Breast Cancer) | 3.82 | [4] | ||
| Compound 22f | MCF-7 (Breast Cancer) | 2.27 | [4] | |
| T-47D (Breast Cancer) | 7.80 | [4] | ||
| 3-Oxadiazolylbenzofuran Derivatives | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [4] |
| 3-Methylbenzofuran Derivatives | Compound 16b | A549 (Lung Cancer) | 1.48 | [4] |
| Benzofuran-based Chalcone Derivatives | Compound 4g | HeLa (Cervical Cancer) | 5.61 | [10] |
| HCC1806 (Breast Cancer) | 5.93 | [10] | ||
| Compound 4n | HeLa (Cervical Cancer) | 3.18 | [10] | |
| HCC1806 (Breast Cancer) | 7.03 | [10] |
Mechanisms of Action
Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
-
Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells without inducing an inflammatory response.[6]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[4]
-
Inhibition of Key Signaling Pathways: Benzofuran derivatives have been found to inhibit critical signaling pathways that are often dysregulated in cancer, including:
-
VEGFR-2 Signaling: Some derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, and its inhibition by certain benzofuran derivatives represents a promising therapeutic strategy.[11][12]
-
HIF-1 Pathway: The Hypoxia-Inducible Factor 1 (HIF-1) pathway is crucial for tumor survival in low-oxygen environments. Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit this pathway.[8]
-
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer potential of benzofuran derivatives, which can be adapted for the study of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the progression of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzofuran-2-carbonitrile as a Versatile Building Block for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from the versatile building block, 1-benzofuran-2-carbonitrile. This document offers detailed experimental protocols, quantitative photophysical data, and insights into the signaling pathways and applications of these probes in cellular imaging and analyte detection.
Introduction
1-Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Certain benzofuran-based molecules exhibit intrinsic fluorescence, making them excellent candidates for the development of fluorescent probes.[2] These probes are instrumental in visualizing various cellular components and processes, such as specific ions, reactive oxygen species, and changes in the cellular microenvironment.[2] The core this compound scaffold allows for straightforward chemical modifications to fine-tune the spectral properties and introduce specific functionalities for targeted applications.
Synthesis of a Solvatochromic Fluorescent Probe from this compound
A key derivative of this compound is 2-amino-3-cyano-7-hydroxybenzofuran, a fluorescent probe exhibiting solvatochromism, where its emission spectrum is sensitive to the polarity of the solvent. This property makes it a valuable tool for studying cellular microenvironments.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-7-hydroxybenzofuran
This protocol details the electrochemical synthesis of 2-amino-3-cyano-7-hydroxybenzofuran from hydroquinone and malononitrile. The nitrile group from malononitrile is incorporated into the final product, demonstrating a synthetic route from a related nitrile-containing precursor.
Materials:
-
Hydroquinone
-
Malononitrile
-
Aqueous solution
-
Carbon-rod electrode
Procedure:
-
Prepare an aqueous solution containing hydroquinone and malononitrile.
-
Perform electrochemical oxidation of the hydroquinone in the presence of malononitrile using a carbon-rod electrode in an undivided cell.
-
The reaction proceeds through the Michael addition of malononitrile to the quinone derived from hydroquinone, followed by an intramolecular nucleophilic addition to yield the 2-amino-3-cyano-benzofuran derivative.
-
The synthesis is carried out at room temperature.
-
Monitor the reaction progress and isolate the product to obtain good to excellent yields.
Photophysical Properties
The photophysical properties of fluorescent probes derived from this compound can be tailored by introducing various substituents. The following table summarizes the photophysical data for a representative solvatochromic probe, 2-amino-3-cyano-7-hydroxybenzofuran, in different solvents.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Dichloromethane | 350 | 430 | 80 | 0.65 |
| Tetrahydrofuran | 345 | 445 | 100 | 0.58 |
| Toluene | 340 | 420 | 80 | 0.72 |
| Ethanol | 355 | 460 | 105 | 0.45 |
Applications in Cellular Imaging
Fluorescent probes synthesized from this compound derivatives are valuable tools for live-cell imaging due to their ability to passively diffuse across cell membranes and accumulate in specific organelles.
Experimental Protocol: General Live-Cell Staining
This protocol provides a general procedure for staining live cells with a benzofuran-based fluorescent probe.
Materials:
-
Live-cell imaging medium
-
Benzofuran probe stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Probe Loading:
-
Warm the live-cell imaging medium to 37°C.
-
Dilute the benzofuran probe stock solution in the pre-warmed imaging medium to the final desired concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes.
-
-
Washing (Optional): For probes with high background fluorescence, wash the cells with fresh imaging medium after incubation.
-
Imaging:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Acquire images using the optimal imaging parameters.
-
Signaling Pathway and Mechanism of Action
The fluorescence of many benzofuran-based probes is modulated by their interaction with the target analyte or changes in the cellular environment. For instance, probes designed for metal ion detection often exhibit a "turn-on" or "turn-off" fluorescence response upon binding to the specific ion. This is typically due to processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).
Logical Workflow for Fluorescent Probe Development
The development of a novel fluorescent probe based on the this compound scaffold follows a logical progression from synthesis to application.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel fluorescent probes. The straightforward modification of this scaffold allows for the development of a wide range of probes with tailored photophysical properties and specificities for various biological applications. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this promising class of fluorescent compounds.
References
Application Note: Synthesis of Benzofuran-2-carboxamide via a Two-Step Reaction from Salicylaldehyde
Abstract
This application note provides a detailed experimental protocol for the synthesis of benzofuran-2-carboxamide, a valuable building block for drug discovery and development. While the request specified a synthesis from a carbonitrile precursor, a more robust and higher-yielding pathway involves the formation of an ester intermediate from a readily available starting material, salicylaldehyde. This protocol outlines a two-step synthesis: the initial formation of ethyl benzofuran-2-carboxylate followed by its subsequent ammonolysis to yield the desired benzofuran-2-carboxamide. This method is advantageous due to its use of accessible reagents, straightforward procedures, and good overall yield.
Introduction
Benzofuran and its derivatives are prominent heterocyclic motifs found in numerous natural products and pharmacologically active compounds. The benzofuran-2-carboxamide scaffold, in particular, is a key component in a variety of therapeutic agents, exhibiting a wide range of biological activities. The development of efficient and reliable synthetic routes to this core structure is therefore of significant interest to researchers in medicinal chemistry and drug development. This protocol details a two-step synthesis of benzofuran-2-carboxamide, commencing with the cyclization of salicylaldehyde with ethyl chloroacetate to form an ester intermediate, which is then converted to the target amide.
Overall Reaction Scheme
The synthesis of benzofuran-2-carboxamide is achieved in two main steps:
-
Synthesis of Ethyl Benzofuran-2-carboxylate: An O-alkylation of salicylaldehyde with ethyl chloroacetate, followed by an intramolecular cyclization.
-
Ammonolysis of Ethyl Benzofuran-2-carboxylate: The conversion of the ethyl ester to the primary amide using ammonia.
Experimental Protocols
Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate
This procedure involves the reaction of salicylaldehyde with ethyl chloroacetate in the presence of a base to facilitate the formation of the benzofuran ring.
Materials and Reagents:
-
Salicylaldehyde
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric Acid (HCl), 1 M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl benzofuran-2-carboxylate.
Step 2: Synthesis of Benzofuran-2-carboxamide (Ammonolysis)
This step describes the conversion of the synthesized ethyl benzofuran-2-carboxylate to the target benzofuran-2-carboxamide using ammonia in methanol.
Materials and Reagents:
-
Ethyl benzofuran-2-carboxylate (from Step 1)
-
Methanolic ammonia solution (7 N)
-
Methanol
Equipment:
-
Sealed pressure vessel or a thick-walled, sealed tube
-
Magnetic stirrer
-
Standard laboratory glassware for filtration and washing
Procedure:
-
Place ethyl benzofuran-2-carboxylate (1.0 eq) in a pressure vessel.
-
Add a 7 N solution of ammonia in methanol.
-
Seal the vessel and heat the mixture at 80-100 °C for 24-48 hours. The reaction should be monitored for the consumption of the starting ester by TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent to release any pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid is the crude benzofuran-2-carboxamide. This can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Step | Reactant(s) | Product | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Salicylaldehyde, Ethyl chloroacetate | Ethyl benzofuran-2-carboxylate | K₂CO₃, Acetone | Reflux | 12-16 | 80-90 |
| 2 | Ethyl benzofuran-2-carboxylate | Benzofuran-2-carboxamide | 7 N NH₃ in Methanol | 80-100 | 24-48 | 75-85 |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of benzofuran-2-carboxamide.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethyl chloroacetate is a lachrymator and toxic; handle with care.
-
The ammonolysis step is performed under pressure; use appropriate safety shielding and a pressure-rated vessel.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described two-step protocol provides an efficient and reliable method for the synthesis of benzofuran-2-carboxamide from readily available starting materials. The procedure is well-documented and offers good yields, making it suitable for both small-scale and larger-scale preparations in a research and development setting. This application note serves as a comprehensive guide for researchers and scientists involved in the synthesis of heterocyclic compounds for pharmaceutical applications.
Application Notes and Protocols: Antimicrobial and Antifungal Applications of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial and antifungal properties. This document provides a detailed overview of these applications, complete with quantitative data, experimental protocols, and visual diagrams to guide research and development efforts in this promising area.
Antimicrobial and Antifungal Efficacy of Benzofuran Derivatives
Numerous studies have highlighted the potential of benzofuran derivatives as potent agents against a range of pathogenic bacteria and fungi. The antimicrobial activity is often attributed to the specific substitutions on the benzofuran core, which can influence the compound's interaction with microbial targets.
Quantitative Data Summary
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. The following tables summarize the MIC values of various benzofuran derivatives against selected bacterial and fungal strains as reported in the literature.
Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Benzofuran Amide Derivatives (6a, 6b, 6f) | 6.25 | 6.25 | 6.25 | - | [1] |
| Hydrophobic Benzofuran Analogs | 0.39 - 3.12 | 0.39 - 3.12 | 0.39 - 3.12 | - | [2][3] |
| Aza-benzofuran (Compound 1) | 12.5 | - | 25 | - | [4] |
| Benzofuran Ketoxime (Compound 38) | 0.039 | - | - | - | [5] |
| Benzofuran-Pyrazole Derivatives (9, 10, 11b-d) | 2.50 - 20 | - | 2.50 - 20 | - | [6] |
Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Penicillium italicum | Colletotrichum musae | Reference |
| Oxa-benzofuran (Compounds 5, 6) | - | - | 12.5 | 12.5 - 25 | [4] |
| Benzofuran Ketoxime Derivatives | 0.625 - 2.5 | - | - | - | [5] |
| Benzofuran-Pyrazole Derivatives (9, 10, 11b-d) | 2.50 - 20 | - | - | - | [6] |
| Fused Benzofuran Derivatives (30) | - | 25 | - | - | [5] |
Key Mechanisms of Action
Benzofuran derivatives exert their antimicrobial and antifungal effects through various mechanisms. Two notable pathways include the inhibition of bacterial DNA gyrase and fungal N-myristoyltransferase.
Inhibition of DNA Gyrase
Certain benzofuran derivatives have been shown to target DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By binding to the ATP-binding site of the GyrB subunit, these compounds competitively inhibit the enzyme's activity, leading to a disruption of DNA synthesis and ultimately, bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by a benzofuran derivative.
Inhibition of Fungal N-Myristoyltransferase
N-myristoyltransferase (NMT) is a vital enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a subset of cellular proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins. Benzofuran derivatives can act as potent and selective inhibitors of fungal NMT, disrupting these crucial cellular processes and leading to fungal cell death.[7][8][9]
Caption: Inhibition of fungal N-myristoyltransferase by a benzofuran derivative.
Experimental Protocols
The following are generalized protocols for the synthesis and antimicrobial evaluation of benzofuran derivatives, based on methodologies reported in the literature.
General Synthesis of Benzofuran Derivatives
A common method for synthesizing the benzofuran scaffold involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base.[10]
Caption: General workflow for the synthesis of benzofuran derivatives.
Protocol: Synthesis of Benzofuran-Amide Derivatives
This protocol is a generalized representation based on the synthesis of 2-(benzofuran-2-carboxamido) acetic acid derivatives.[1]
-
Starting Material: Begin with a suitable precursor such as coumarin.
-
Multistep Synthesis:
-
Synthesize ethyl and free acid derivatives of 2-(benzofuran-2-carboxamido) acetic acid through a multi-step reaction sequence.
-
-
Purification: Purify the synthesized compounds using techniques like recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final products using analytical methods such as:
-
Melting point analysis
-
Thin-layer chromatography (TLC)
-
Infrared (IR) spectroscopy
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives using the broth microdilution method.[4]
-
Preparation of Inoculum:
-
Culture the test microorganism (bacteria or fungi) in an appropriate broth medium overnight at the optimal temperature (e.g., 37°C for bacteria).
-
Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Test Compounds:
-
Dissolve the benzofuran derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 0.1 to 100 µg/mL.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive controls (wells with inoculum but no compound) and negative controls (wells with medium only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Structure-Activity Relationship (SAR) Insights
The antimicrobial and antifungal potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.
-
Electron-withdrawing groups , such as halogens (e.g., bromo substituents), at the ortho position of the benzofuran ring and the para position of an aryl substituent tend to enhance antimicrobial activity.[5]
-
Conversely, electron-donating groups often lead to a decrease in potency.[5]
-
The presence of a hydroxyl group at the C-6 position has been associated with excellent antibacterial activity.[5]
-
For some derivatives, the presence of hydrophobic moieties enhances antibacterial efficacy.[2][3]
-
The fusion of other heterocyclic rings, such as pyrazole or pyridine, to the benzofuran scaffold can result in compounds with broad-spectrum antimicrobial activity.[5][6]
These SAR insights are crucial for the rational design of novel and more effective benzofuran-based antimicrobial and antifungal agents. Further research focusing on the targeted modification of the benzofuran scaffold holds significant promise for the development of new therapeutics to combat infectious diseases.
References
- 1. jopcr.com [jopcr.com]
- 2. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Green Synthesis of Substituted Benzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. Substituted benzofurans are a privileged scaffold, forming the core of numerous biologically active compounds and natural products.[1][2] This document provides detailed application notes and experimental protocols for the green synthesis of this important heterocyclic motif, focusing on methods that utilize sustainable catalysts, alternative energy sources, and greener reaction media.
Application Notes
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzofuran synthesis, this involves a shift from traditional methods that often rely on harsh reagents, toxic solvents, and elevated temperatures. Key green strategies that have emerged include the use of nanocatalysts, microwave-assisted synthesis (MWI), and ultrasound irradiation, which can lead to higher yields, shorter reaction times, and cleaner reaction profiles.[1][3][4]
Recent advances have highlighted the efficacy of various catalytic systems in promoting the synthesis of benzofurans under green conditions. Copper-based catalysts, for instance, have been employed in one-pot syntheses using eco-friendly deep eutectic solvents (DES).[2][5] Palladium-catalyzed reactions, a mainstay in organic synthesis, have also been adapted to be more environmentally friendly by using low catalyst loadings and exploring safer alternatives to hazardous bases and solvents.[6] Furthermore, the use of ZnO-nanorods as a catalyst under solvent-free conditions represents a significant step towards sustainable chemical production.[7]
Energy-efficient methods such as microwave and ultrasound irradiation have proven to be powerful tools in the green synthesis of benzofurans.[1][8] Microwave-assisted protocols can dramatically reduce reaction times, often from hours to minutes, while providing higher yields.[9][10] Similarly, ultrasound-assisted synthesis offers a simple, efficient, and environmentally friendly alternative to conventional methods, often proceeding at ambient temperature.[11]
The following sections provide a comparative overview of different green synthetic methods and detailed experimental protocols for their implementation in the laboratory.
Comparative Data of Green Synthesis Methods
The selection of a synthetic route often involves a trade-off between yield, reaction time, and environmental impact. The following tables summarize quantitative data for various green synthesis methods for substituted benzofurans, allowing for an easy comparison of their efficiencies.
Table 1: Copper-Catalyzed Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Copper Iodide | Choline chloride-ethylene glycol (DES) | 80 | 3-5 h | 70-91 | [2][5] |
| 2 | Copper Bromide | DMF-water (7:3) | Room Temp | 15-30 min | - | [12] |
| 3 | Copper Iodide | Triethylamine | - | - | High | [2] |
Table 2: Palladium-Catalyzed Synthesis
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | bpy | Toluene | 90 | - | - | [5] |
| 2 | 10% Pd/C-CuI-PPh₃ | Et₃N | MeOH | - | - | Good | [13][14] |
| 3 | PdCl₂(PPh₃)₂/CuI | - | Ionic Liquid | - | - | - | [1] |
Table 3: Microwave-Assisted Synthesis
| Entry | Catalyst/Reagent | Solvent | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Sonogashira Conditions | Acetonitrile | - | 80 | 30 min | 73 | [9] |
| 2 | Sodium Hydroxide | Ethanol | 300 | 79 | 5 min | 99 | [10] |
| 3 | Piperidine | - | - | - | - | - | [1] |
Table 4: Ultrasound-Assisted Synthesis
| Entry | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | K₂CO₃ | aq. MeOH | - | - | Good | [13][14] |
| 2 | Basic Conditions | - | - | - | 53-79 | [15] |
Experimental Protocols
This section provides detailed methodologies for key green synthesis experiments.
Protocol 1: Copper-Catalyzed One-Pot Synthesis in a Deep Eutectic Solvent
This protocol describes the synthesis of substituted benzofurans from o-hydroxy aldehydes, amines, and alkynes using a copper iodide catalyst in an eco-friendly deep eutectic solvent.[2][5]
Materials:
-
Substituted o-hydroxy aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Substituted alkyne (1.2 mmol)
-
Copper iodide (CuI) (5 mol%)
-
Choline chloride-ethylene glycol (ChCl:EG, 1:2 molar ratio) (3 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.
-
In a round-bottom flask, add the substituted o-hydroxy aldehyde, amine, substituted alkyne, and copper iodide to the prepared deep eutectic solvent.
-
Stir the reaction mixture at 80 °C for the time specified by reaction monitoring (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acids
This protocol details an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave irradiation.[10]
Materials:
-
3-Bromocoumarin derivative (1.0 mmol)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, dissolve the 3-bromocoumarin derivative in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes at 79 °C.
-
After cooling, transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Protocol 3: Ultrasound-Assisted One-Pot Synthesis of 2-Substituted Benzofurans
This method describes a one-pot synthesis of 2-substituted benzofurans via sequential C-C coupling, C-Si bond cleavage, and tandem C-C/C-O bond formation under ultrasound irradiation.[13][14]
Materials:
-
Iodoarene (1.0 mmol)
-
(Trimethylsilyl)acetylene (1.2 mmol)
-
10% Pd/C (10 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
2-Iodophenol (1.1 mmol)
-
Ultrasound bath
Procedure:
-
In a reaction vessel, combine the iodoarene, (trimethylsilyl)acetylene, 10% Pd/C, CuI, PPh₃, and Et₃N in methanol.
-
Irradiate the mixture in an ultrasound bath at a specified frequency and power for a designated time.
-
To the reaction mixture, add an aqueous solution of K₂CO₃ and continue sonication to effect C-Si bond cleavage.
-
Finally, add 2-iodophenol to the mixture and continue sonication until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the general workflows and logical relationships in the green synthesis of substituted benzofurans.
Caption: General workflow for the green synthesis of substituted benzofurans.
Caption: Application of green chemistry principles to benzofuran synthesis.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanocatalysis for Green Synthesis of Functionalized Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 12. tandfonline.com [tandfonline.com]
- 13. Ultrasound Assisted Synthesis of 2-Substituted Benzofurans via One-Pot and Sequential Method: Their In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes: 1-Benzofuran-2-carbonitrile as a Scaffold for Novel SIRT2 Inhibitors
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, is a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2] Its primary cytoplasmic localization and role in deacetylating key proteins involved in cell cycle regulation, microtubule dynamics, and inflammatory responses make it a compelling target for small molecule inhibitors.[2] The benzofuran scaffold has emerged as a promising framework for the development of selective SIRT2 inhibitors.[2][3][4][5][6][7][8] This document outlines the application of 1-Benzofuran-2-carbonitrile as a versatile starting material for the synthesis of a library of potential SIRT2 inhibitors.
Rationale for this compound
This compound provides a rigid, bicyclic core that can be strategically functionalized. The nitrile group at the 2-position serves as a versatile chemical handle for introducing a variety of side chains, which is crucial for modulating the potency and selectivity of SIRT2 inhibition. The benzofuran ring system is isosteric to other heterocyclic structures like indole and benzimidazole, which are present in other known sirtuin inhibitors.[2][3][6] This structural similarity, combined with the potential for diverse functionalization, makes this compound an attractive starting point for novel drug discovery efforts targeting SIRT2.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzofuran-2-carboxylic acid from this compound
This protocol describes the hydrolysis of the nitrile group of this compound to yield the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (5 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Benzofuran-2-carboxylic acid.
Protocol 2: General Procedure for Amide Synthesis from 1-Benzofuran-2-carboxylic acid
This protocol details the coupling of 1-Benzofuran-2-carboxylic acid with a variety of primary and secondary amines to generate a library of benzofuran-2-carboxamides.
Materials:
-
1-Benzofuran-2-carboxylic acid
-
Substituted amine (1.1 equivalents)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 1-Benzofuran-2-carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere, add the substituted amine (1.1 equivalents), PyBOP (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired benzofuran-2-carboxamide derivative.
Protocol 3: In-vitro SIRT2 Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against human recombinant SIRT2.
Materials:
-
Human recombinant SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor de Lys®-SIRT2)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Developer reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Synthesized benzofuran derivatives (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the fluorogenic SIRT2 substrate, and NAD⁺.
-
Add the serially diluted test compounds to the respective wells. Include wells with a known SIRT2 inhibitor as a positive control and wells with DMSO as a negative control.
-
Initiate the reaction by adding the human recombinant SIRT2 enzyme to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer reagent.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The following table summarizes the inhibitory activities of a series of synthesized benzofuran derivatives against SIRT1, SIRT2, and SIRT3, demonstrating the potential for selective SIRT2 inhibition within this chemical class.[2]
| Compound | R¹ | R² | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |
| 6a | OCH₃ | H | >50 | 10.34 ± 1.12 | >50 |
| 6b | OCH₃ | 4-CN | >50 | 8.76 ± 0.98 | >50 |
| 6c | OCH₃ | 4-Br | >50 | 6.21 ± 0.75 | >50 |
| 6d | OCH₃ | 4-Cl | >50 | 7.15 ± 0.88 | >50 |
| 6e | OCH₃ | 4-F | >50 | 9.54 ± 1.05 | >50 |
| 7a | OCH₃ | H | >50 | 5.23 ± 0.63 | >50 |
| 7b | OCH₃ | 4-CN | >50 | 4.12 ± 0.51 | >50 |
| 7c | OCH₃ | 4-Br | >50 | 4.89 ± 0.59 | >50 |
| 7d | OCH₃ | 4-Cl | >50 | 5.01 ± 0.61 | >50 |
| 7e | OCH₃ | 4-F | >50 | 3.81 ± 0.47 | >50 |
| AGK2 | - | - | >50 | 4.25 ± 0.53 | >50 |
Data extracted from "Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors".[2]
Visualizations
Synthetic Workflow
Caption: Proposed synthetic route from this compound to a library of potential SIRT2 inhibitors.
SIRT2 Signaling Pathways
Caption: Key signaling pathways regulated by SIRT2 in different cellular compartments.
References
- 1. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 regulates mitochondrial dynamics and reprogramming via MEK1-ERK-DRP1 and AKT1-DRP1 axes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: HPLC-UV/MS Analysis of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The accurate identification and quantification of these compounds are crucial in drug development and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection provides a robust, sensitive, and selective method for the analysis of benzofuran derivatives in various matrices. This application note presents a detailed protocol for the HPLC-UV/MS analysis of benzofuran derivatives.
Data Presentation
The quantitative performance of the HPLC-UV method for several representative benzofuran derivatives is summarized in the tables below. These values are intended to be representative and may vary based on the specific instrumentation and analytical conditions used.
Table 1: Chromatographic Performance for Selected Benzofuran Derivatives
| Compound | Retention Time (min) | Linearity Range | R² |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 µg/mL | >0.999 |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 µg/mL | >0.999 |
| Carbofuran | 4.052 | 7.5 - 75 µg/mL | 0.999[1] |
| Vilazodone | ~6.8 | 1 - 64 ng/mL | >0.99 |
Table 2: Method Sensitivity for Selected Benzofuran Derivatives
| Compound | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| 2-(2-thienyl)benzofuran | 0.05 µg/mL | 0.15 µg/mL |
| Benzofuran-2-ylmethanethiol | 1-10 ng/mL | 5-30 ng/mL |
| Carbofuran | 1.31 µg/mL | 3.97 µg/mL |
Experimental Protocols
This section details a general protocol for the HPLC-UV/MS analysis of benzofuran derivatives. Optimization for specific compounds and matrices may be necessary.
Sample Preparation (for Pharmaceutical Formulations)
-
Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the active benzofuran derivative.
-
Transfer the weighed sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable solvent such as acetonitrile or methanol.[1]
-
Sonicate the mixture for 15 minutes to ensure complete dissolution of the compound.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
If necessary, further dilute the filtered solution with the mobile phase to a concentration within the established calibration range.[1]
HPLC-UV/MS Instrumentation and Conditions
A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.[1]
-
HPLC System: Agilent 1100 series or equivalent
-
Column: C18 reverse-phase column (e.g., ZORBAX, 5μm, 4.6 x 150 mm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions.[1]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm (or a wavelength appropriate for the specific benzofuran derivative, for example, 310 nm for 2-(2-thienyl)benzofuran[2] and 282 nm for Carbofuran)
-
Mass Spectrometer: Triple Quadrupole or Ion Trap with ESI source
-
Ionization Mode: Positive (can be optimized based on the compound)
-
Capillary Voltage: 3500 V
-
Nebulizing Gas Pressure: 35 psi
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Scan Mode: Full scan (m/z 100-500) and/or Multiple Reaction Monitoring (MRM) for targeted quantification.
Visualizations
Experimental Workflow
The overall workflow for the HPLC-UV/MS analysis of benzofuran derivatives is depicted below.
Caption: Workflow for the HPLC-UV/MS analysis of benzofuran derivatives.
Signaling Pathway: VEGFR-2 Inhibition
Certain benzofuran derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis, which is the formation of new blood vessels.[3][4] By inhibiting VEGFR-2, these compounds can disrupt downstream signaling pathways that are crucial for tumor growth and proliferation.[3]
Caption: VEGFR-2 signaling pathway and potential inhibition by benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzofuran-2-carbonitrile
Welcome to the technical support center for the synthesis of 1-Benzofuran-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies are employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Common approaches include:
-
Palladium-catalyzed cyclization of o-alkynylphenols: This is a widely used method for constructing the benzofuran core.[1]
-
Reaction of salicylaldehyde with α-haloacetonitriles: This approach involves the condensation of a substituted phenol with a nitrile-containing reagent.
-
Dehydration of 1-Benzofuran-2-carboxamide: If the corresponding amide is available, it can be dehydrated to the nitrile.
-
Direct cyanation of 1-Benzofuran: This involves the introduction of a nitrile group onto a pre-formed benzofuran ring, though this can sometimes lead to issues with regioselectivity.
Q2: I am experiencing low yields. What are the most critical parameters to optimize?
A2: Low yields in the synthesis of this compound can often be attributed to several key factors. A systematic optimization of the following parameters is crucial for improving the outcome of your reaction:
-
Catalyst System: For palladium-catalyzed reactions, the choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical. In some cases, a copper co-catalyst (e.g., CuI) can be beneficial.[1]
-
Reaction Temperature: Temperature control is vital to prevent the decomposition of starting materials and intermediates, as well as to minimize the formation of side products.
-
Solvent and Base: The choice of solvent and base can significantly influence the reaction rate and yield. The base should be strong enough to facilitate the desired reaction without promoting side reactions.
-
Purity of Starting Materials: Impurities in the starting materials can poison the catalyst or lead to the formation of unwanted byproducts. Ensure all reactants are of high purity.
Q3: What are some common side products I should be aware of?
A3: The formation of side products is a common challenge. Depending on the synthetic route, you may encounter:
-
Dimerization or polymerization of starting materials: This can be particularly problematic at elevated temperatures.
-
Incomplete cyclization: This can leave you with unreacted starting materials or linear intermediates.
-
Hydrolysis of the nitrile group: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.
-
Formation of regioisomers: In direct cyanation reactions, you may obtain isomers with the nitrile group at different positions on the benzofuran ring.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may have degraded or is not suitable for the specific transformation. | - Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere.- Screen different palladium sources and ligands.- For Sonogashira coupling followed by cyclization, ensure the presence of a copper co-catalyst like CuI.[1] |
| Incorrect Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. | - Gradually increase the reaction temperature and monitor the progress by TLC.- Extend the reaction time. | |
| Poor Quality Starting Materials: Impurities in the salicylaldehyde or other reactants can inhibit the reaction. | - Purify the starting materials before use.- Ensure all reagents are anhydrous. | |
| Formation of a Complex Mixture of Products | Decomposition of Reactants or Products: The reaction temperature may be too high, leading to degradation. | - Lower the reaction temperature and monitor the reaction closely.- Consider using a milder base. |
| Multiple Reaction Pathways: The chosen conditions may favor competing side reactions. | - Adjust the stoichiometry of the reactants.- Screen different solvents to favor the desired pathway. | |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction has not gone to completion. | - Increase the reaction time or temperature.- Add a fresh portion of the catalyst. |
| Inefficient Purification: The purification method may not be effectively separating the product from the starting material. | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step. | |
| Hydrolysis of the Nitrile Group | Presence of Water: Moisture in the reactants or solvent is hydrolyzing the nitrile. | - Use anhydrous solvents and reagents.- Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans (General Procedure)
This protocol is a general method for the synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by intramolecular cyclization. This can be adapted for the synthesis of this compound by using an appropriately substituted alkyne.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (e.g., a protected cyanoacetylene) (1.2 mmol)
-
(PPh₃)PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL)
Procedure:
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.
Data Presentation
Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Benzofuran Synthesis
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | K₂CO₃ | DMF | 100 | 12 | 65 |
| 2 | PdCl₂(PPh₃)₂ (2 mol%) | - | Et₃N | Toluene | 80 | 24 | 78 |
| 3 | Pd₂(dba)₃ (2.5 mol%) | Xantphos (5 mol%) | Cs₂CO₃ | Dioxane | 110 | 8 | 85 |
| 4 | Pd/C (10 wt%) | - | NaOAc | Acetonitrile | 80 | 18 | 55 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for this compound synthesis was not available in the search results. Researchers should perform their own optimization studies.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
Overcoming catalyst deactivation in palladium-catalyzed benzofuran synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to overcome common challenges in palladium-catalyzed benzofuran synthesis, with a focus on preventing and addressing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed benzofuran synthesis is resulting in low or no product yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate source for the specific reaction. Ensure you are using a fresh or recently purchased catalyst stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.
-
Reagent Purity and Stoichiometry: Impurities in starting materials, particularly the presence of oxygen or water in solvents, can poison the catalyst.[1] Ensure all reagents are pure and dry, and that solvents are properly degassed.[1] Verify the stoichiometry of your reactants, as an excess of the alkyne is often required in Sonogashira coupling reactions.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can significantly impact yield. The choice of ligand is also critical; for instance, in Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.[1]
-
Side Reactions: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction, especially when using copper co-catalysts.[1] Slow addition of the alkyne to the reaction mixture can help minimize this.[1]
Q2: What are the primary mechanisms of palladium catalyst deactivation in the context of benzofuran synthesis?
A2: Palladium catalyst deactivation can occur through several mechanisms:
-
Reduction to Palladium Black: The active Pd(II) species can be reduced to catalytically inactive Pd(0) aggregates, often observed as a black precipitate.[2][3] This is a common issue in cycloisomerization reactions of acetylenic acids.[2][3]
-
Coke Deposition: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.[4] The nature of this coke can vary, from amorphous carbon to more graphitic forms.[4]
-
Poisoning: Certain functional groups or impurities in the reaction mixture can act as poisons. Sulfur compounds are well-known poisons for palladium catalysts.[4] Oxygen can also lead to the formation of inactive palladium oxides.
-
Ligand Degradation: The phosphine ligands often used in these reactions can degrade over time, especially at elevated temperatures, leading to loss of catalyst activity.[5]
-
Leaching: For heterogeneous catalysts, the active palladium species can leach from the support material into the solution, reducing the catalyst's reusability and efficiency.[4]
Q3: How can I prevent or mitigate catalyst deactivation?
A3: Several strategies can be employed to minimize catalyst deactivation:
-
Use of Additives: In cases where reduction to Pd(0) is the primary deactivation pathway, the addition of an oxidant can regenerate the active Pd(II) species. Benzoquinone (BQ) has been shown to be effective in this regard.[2][3]
-
Ligand Selection: The choice of ligand can significantly influence catalyst stability. Bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) can stabilize the palladium center and improve catalyst lifetime and efficiency.[6][7][8]
-
Reaction Engineering: Careful control of reaction conditions such as temperature and reactant addition rates can minimize side reactions and degradation pathways.[1] For example, slow addition of a terminal alkyne can reduce homocoupling.[1]
-
Catalyst Support and Modification: For heterogeneous catalysts, the choice of support material and the method of palladium immobilization are crucial.[2][3] Modifying the support or adding a co-metal like platinum can enhance thermal resistance and dispersion of palladium particles.[4]
Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?
A4: Regioselectivity is a common challenge in the functionalization of the benzofuran core. The choice of the palladium-catalyzed cross-coupling reaction and the directing group on the benzofuran scaffold are key factors. Direct C-H arylation reactions often exhibit high regioselectivity for the C2 position.[9] The specific ligand and reaction conditions can also influence the regiochemical outcome. A thorough screening of ligands and reaction parameters is often necessary to optimize for the desired regioisomer.
Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling/Cyclization for Benzofuran Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). Ensure proper storage under inert gas. | Improved reaction conversion and product yield. |
| Oxygen in Solvent | Degas the solvent thoroughly by sparging with an inert gas (e.g., Argon or Nitrogen) or by freeze-pump-thaw cycles. | Reduced catalyst poisoning and improved yield. |
| Impure Starting Materials | Purify starting materials (o-halo-phenol and terminal alkyne) by recrystallization or chromatography. | Elimination of potential catalyst poisons and increased yield. |
| Suboptimal Base | Screen different bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃). The choice of base can significantly affect the reaction rate. | Identification of the optimal base for the specific substrate combination. |
| Alkyne Homocoupling | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. | Minimized formation of undesired homocoupled byproducts. |
Issue 2: Catalyst Deactivation (Precipitation of Palladium Black)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reduction of Pd(II) to Pd(0) | Add a stoichiometric amount of a mild oxidant like benzoquinone (BQ) to the reaction mixture. | Re-oxidation of Pd(0) to active Pd(II), restoring catalytic activity.[2][3] |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Reduced rate of thermal decomposition of the catalyst complex. |
| Inappropriate Ligand | Switch to a more robust, electron-donating ligand (e.g., XPhos, SPhos) that can better stabilize the palladium center. | Increased catalyst stability and reduced precipitation.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization to Synthesize 2-Substituted Benzofurans [1]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.
-
Add the base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.
Visualizations
Caption: Experimental workflow for palladium-catalyzed benzofuran synthesis.
Caption: Catalyst deactivation pathways and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publicatt.unicatt.it [publicatt.unicatt.it]
- 8. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Side-product formation in the synthesis of 2-cyanobenzofurans and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyanobenzofurans. This guide focuses on common side-product formations and provides solutions to optimize the synthesis for the desired product.
Troubleshooting Guide: Side-Product Formation
Problem 1: The major product of my reaction between salicylaldehyde and malononitrile is not 2-cyanobenzofuran, but a compound with a molecular weight corresponding to the addition of two malononitrile units to the salicylaldehyde.
Answer:
This is a common issue where the reaction conditions favor the formation of 2-amino-3-cyano-4H-chromene derivatives instead of the desired 2-cyanobenzofuran.[1][2] The formation of the chromene is often catalyzed by bases and can be the exclusive product under certain conditions, such as solvent-free reactions or when using basic catalysts.[2][3]
Solutions:
-
Avoid Basic Catalysts: The use of base catalysts like piperidine or triethylamine strongly promotes the formation of the chromene side-product.[3] Consider using a catalyst-free system or an acidic catalyst, which can favor the formation of the benzofuran.[4]
-
Solvent Selection: The choice of solvent plays a crucial role. While solvent-free conditions often lead to the chromene, using a non-polar solvent might favor the desired benzofuran synthesis.[2]
-
Alternative Synthesis Route: If the formation of the chromene derivative persists, consider an alternative synthetic pathway that avoids the use of malononitrile as the cyanating agent. One such method involves the synthesis from 2-hydroxybenzonitrile.
Problem 2: My final product is a mixture of 2-cyanobenzofuran and 2-amino-3-cyano-4H-chromene. How can I separate them?
Answer:
Separating 2-cyanobenzofuran from the more polar 2-amino-3-cyano-4H-chromene can be achieved using column chromatography.[1]
Purification Protocol:
-
Stationary Phase: Silica gel is a suitable stationary phase for this separation.[1]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is recommended. The optimal ratio will depend on the specific substitution pattern of your compounds. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).[1] The less polar 2-cyanobenzofuran will have a higher Rf value (travel further up the plate) than the more polar chromene derivative.
Problem 3: I am observing a side-product that appears to be the hydrolysis of the nitrile group.
Answer:
The nitrile group of 2-cyanobenzofuran can undergo hydrolysis to form benzofuran-2-carboxamide, especially in the presence of strong acids or bases and water.[5][6]
Solutions:
-
Anhydrous Conditions: Ensure that all your reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of water.
-
Neutral Work-up: During the reaction work-up, use neutral or mildly acidic/basic conditions to avoid promoting nitrile hydrolysis.
-
Purification: If benzofuran-2-carboxamide is formed, it can be separated from the desired 2-cyanobenzofuran by column chromatography, as the amide is significantly more polar.
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of 2-cyanobenzofuran from salicylaldehyde and malononitrile?
A1: The most frequently encountered side-product is a 2-amino-3-cyano-4H-chromene derivative.[2][7] Its formation is competitive with the desired benzofuran synthesis and is highly dependent on the reaction conditions.[3]
Q2: How do the reaction conditions influence the formation of 2-cyanobenzofuran versus the 2-amino-3-cyano-4H-chromene side-product?
A2: The reaction outcome is highly sensitive to the catalyst and solvent system used. Basic catalysts and solvent-free conditions tend to favor the formation of the chromene side-product.[2][3] Conversely, acidic or neutral conditions are more likely to yield the desired 2-cyanobenzofuran.[4]
Q3: Are there other potential side-products I should be aware of?
A3: Besides the chromene derivative and nitrile hydrolysis, dimerization or polymerization of malononitrile can occur, especially in the presence of a strong base. Further reactions of the initially formed products are also possible, leading to more complex heterocyclic systems.[8]
Q4: Can I use a different starting material to avoid the formation of the chromene side-product?
A4: Yes, a reliable alternative is to start from 2-hydroxybenzonitrile (salicylonitrile). This precursor already contains the cyano group at the correct position, thus eliminating the possibility of the competing reaction pathway that leads to the chromene.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Catalyst | Solvent | Temperature | Major Product | Reference |
| None (mechanochemical) | Solvent-free | Room Temp. | 2-Amino-3-cyano-4H-chromene | [2] |
| None (thermal) | Solvent-free | Heating | 2-Amino-3-cyano-4H-chromene | [2] |
| Piperidine | Ethanol | Reflux | 2-Amino-3-cyano-4H-chromene | [1] |
| Triethylamine | Methanol/Water | Room Temp. | Dimer of 2-iminochromene | [8] |
| Acidic (e.g., PPA) | Not specified | Heating | 2-substituted Benzofuran | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyano-4H-chromene (Side-Product)
This protocol is adapted from procedures known to favor the formation of the chromene side-product.[1]
Materials:
-
Salicylaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Reflux the reaction mixture and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will likely precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 2-amino-3-cyano-4H-chromene derivative.
-
The crude product can be further purified by recrystallization or column chromatography.[1]
Protocol 2: Selective Synthesis of 2-Cyanobenzofuran (Alternative Route)
This protocol outlines a general strategy for the synthesis of 2-cyanobenzofurans starting from 2-hydroxybenzonitrile to avoid the formation of chromene side-products.
Materials:
-
2-Hydroxybenzonitrile
-
An appropriate electrophile (e.g., an alpha-halo ketone or ester)
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetone or DMF)
Procedure:
-
To a solution of 2-hydroxybenzonitrile (1 equivalent) in a suitable solvent, add a base (e.g., potassium carbonate, 1.5 equivalents).
-
Add the electrophile (1.1 equivalents) and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
The resulting intermediate can then be cyclized, often under basic or acidic conditions, to yield the 2-cyanobenzofuran.
-
Purify the final product by column chromatography.
Visualizations
Caption: Reaction pathways for the synthesis of 2-cyanobenzofuran and the 2-amino-3-cyano-4H-chromene side-product.
Caption: Troubleshooting workflow for addressing side-product formation in 2-cyanobenzofuran synthesis.
References
- 1. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 1-Benzofuran-2-carbonitrile by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of crude 1-Benzofuran-2-carbonitrile using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (200-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds. A typical mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.[1]
Q2: How do I determine the optimal solvent system for the column?
A2: The ideal solvent system is determined by running a TLC of the crude mixture. The goal is to find a solvent ratio that results in a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2] This Rf value ensures that the compound doesn't elute too quickly (poor separation) or too slowly (band broadening and potential decomposition). Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity until the desired Rf is achieved.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If this compound remains at the baseline, the eluent is not polar enough. You can try a more polar solvent system, such as dichloromethane/methanol.[2] For very polar compounds that still do not move, a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added to the mobile phase to improve elution. However, given the nitrile functionality, starting with a dichloromethane/methanol gradient is a more neutral first choice.
Q4: I'm observing streaking of my compound on the TLC plate and the column. How can I resolve this?
A4: Streaking is often caused by the compound's strong interaction with the acidic silanol groups on the silica gel, which can be an issue for polar compounds.[3] This can also be due to overloading the column. To mitigate this, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).[2] Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial. Ensuring the sample is fully dissolved in a minimal amount of loading solvent is also crucial.
Q5: My purified fractions of this compound still show impurities by NMR. What are the likely impurities and how can I remove them?
A5: Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., 2-hydroxybenzonitrile or 2-cyanomethylphenylboronic acid derivatives) and byproducts from side reactions.[4] If these impurities co-elute with your product, consider re-purifying the combined fractions using a shallower solvent gradient or a different solvent system to enhance separation.[5] If column chromatography is insufficient, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective secondary purification step.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Low Recovery of Product | The compound may be irreversibly adsorbed onto the silica gel due to its polarity. | Use a less active stationary phase like neutral alumina. Deactivate the silica gel with triethylamine. Ensure the chosen eluent provides an appropriate Rf value (0.2-0.4) to minimize the time on the column. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).[2] |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. The compound may have decomposed on the column. | Gradually increase the polarity of the mobile phase. If the compound is suspected to be unstable on silica, test its stability using a 2D TLC.[2] Consider switching to a less harsh stationary phase like alumina. |
| Co-elution of Impurities | The solvent system does not provide adequate separation between the product and impurities. | Try a different solvent system with different selectivity (e.g., dichloromethane/acetone).[5] Employing a shallower gradient during elution can also improve resolution. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the packing or elution process.[6] |
| Poor Solubility of Crude Sample for Loading | The crude material is not dissolving in the initial, non-polar mobile phase. | Use a "dry loading" technique. Dissolve the crude sample in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then load this powder onto the top of the column.[7] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (200-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane (for dry loading, if necessary)
-
TLC plates (silica gel coated)
-
Glass column with stopcock
-
Sand (acid-washed)
-
Collection tubes/flasks
2. TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
Visualize the plate under UV light.
-
The ideal solvent system will give an Rf value of ~0.3 for the this compound spot.
3. Column Preparation (Wet Packing Method):
-
Secure a glass column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[8]
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.[7]
-
Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[7]
5. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the product and any more polar impurities.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (200-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate | A common and effective solvent system. The ratio is determined by TLC. |
| Optimal Rf Value (TLC) | 0.2 - 0.4 | Provides good separation and reasonable elution time.[2] |
| Sample Loading (Silica:Crude) | 50:1 to 100:1 (w/w) | A higher ratio is used for difficult separations. |
| Elution Mode | Isocratic or Gradient | Gradient elution is often used to speed up the elution of more polar compounds after the target compound has been collected. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Optimizing reaction conditions (temperature, solvent, base) for benzofuran synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of benzofuran synthesis. The benzofuran scaffold is a vital structural component in many biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry.[1] This guide focuses on the critical parameters of temperature, solvent, and base to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on benzofuran synthesis?
A1: Temperature is a critical factor that significantly influences reaction rates and selectivity.[2] Many benzofuran syntheses, particularly those involving transition-metal catalysts, require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[3][4] However, excessively high temperatures can lead to the decomposition of reactants, catalysts, or the desired product.[3][5] It is often necessary to perform a temperature screening to find the optimal balance for a specific substrate and catalytic system.[5] Some reactions, such as certain Sonogashira couplings, can proceed at room temperature, while others require reflux conditions.[3]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a crucial role in benzofuran synthesis, impacting reactant solubility, reaction rate, and sometimes the reaction pathway itself. The polarity of the solvent is a key consideration.[2] Aprotic polar solvents like DMF, DMSO, and acetonitrile are commonly used and have been found to be favorable in certain intramolecular cyclizations.[3][5][6] Less polar solvents like toluene and 1,4-dioxane are also frequently employed, particularly in palladium-catalyzed reactions.[1][7] The choice of solvent can be critical for success, and screening different options is recommended when optimizing a new reaction.[3] In some modern, green chemistry approaches, deep eutectic solvents (DES) have been used effectively.[7][8]
Q3: What is the role of the base in benzofuran synthesis, and how do I choose the right one?
A3: The base is a critical component in many benzofuran synthesis protocols, particularly in coupling and cyclization steps.[3] Its role can include deprotonating a phenol, neutralizing acid generated in the reaction, and facilitating catalyst turnover. Common bases range from organic amines like triethylamine (NEt₃) and diisopropylamine to inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).[2][3] The strength and solubility of the base can significantly affect the reaction rate and yield.[3] For instance, Cs₂CO₃ has been shown to be highly effective in transition-metal-free intramolecular cyclizations of 2-ynylphenols.[3] The optimal base is substrate-dependent, and screening may be necessary.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: I am attempting a palladium-catalyzed synthesis of a 2-substituted benzofuran, but I am getting a very low yield or no product at all. What are the potential causes and how can I improve the yield?
Answer: Low yields in palladium-catalyzed benzofuran synthesis are a common issue that can stem from several factors. A systematic evaluation of your reaction parameters is the best approach.[2]
Probable Causes & Suggested Solutions:
-
Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or poisoned.[2][3] Oxygen can deactivate the catalyst.[3]
-
Suboptimal Reaction Conditions: The temperature, solvent, or base may not be optimal for your specific substrates.[3]
-
Solution:
-
Temperature: Gradually increase the temperature (e.g., in 10-20 °C increments from room temperature up to 100 °C) to find the optimal point without causing decomposition.[3]
-
Solvent: Screen a range of solvents with varying polarities, such as DMF, toluene, acetonitrile, and THF.[3]
-
Base: The choice of base is critical.[2] Test different organic and inorganic bases like NEt₃, K₂CO₃, or Cs₂CO₃.[3]
-
-
-
Poor Quality of Starting Materials: Impurities in the starting materials (e.g., o-halophenol, alkyne) or solvent can inhibit the reaction.[2][3]
-
Competitive Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction, especially when using a copper co-catalyst.[3]
Problem 2: Significant Side Product Formation
Question: My reaction is producing the desired benzofuran, but also significant amounts of side products. How can I improve the selectivity?
Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.[2]
Probable Causes & Suggested Solutions:
-
Incorrect Temperature or Reaction Time: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired products or decomposition.[2]
-
Suboptimal Catalyst/Ligand System: The choice of ligand in metal-catalyzed reactions is crucial for controlling selectivity.[2]
-
Solution: Screen different phosphine ligands if you are running a palladium-catalyzed reaction. The steric and electronic properties of the ligand can significantly influence the reaction's selectivity.
-
-
Wrong Choice of Base or Solvent: The base and solvent can influence which reaction pathway is favored.
-
Solution: As with optimizing for yield, perform a systematic screening of different bases and solvents. A change in solvent polarity, for example, can sometimes suppress the formation of a specific side product.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the optimization of various parameters for palladium-catalyzed benzofuran synthesis, providing a starting point for experimental design.
Table 1: Optimization of Base and Solvent for Palladium-Catalyzed Synthesis [3][5]
| Entry | Starting Materials | Catalyst System | Base (eq.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ (2.0) | DMF | 80 | 85 |
| 2 | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ (2.0) | DMF | 80 | 72 |
| 3 | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Cs₂CO₃ (2.0) | DMF | 80 | 91 |
| 4 | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ (2.0) | Toluene | 80 | 65 |
| 5 | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Cs₂CO₃ (2.0) | Toluene | 80 | 78 |
Table 2: Effect of Temperature on Reaction Yield [3]
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | RT | 24 | 45 |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 60 | 12 | 78 |
| 3 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 80 | 8 | 92 |
| 4 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 8 | 89 (slight decomposition) |
| 5 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 6 | 75 (significant decomposition) |
Experimental Protocols
Protocol 1: Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization
This protocol is a widely used method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.[5][8]
Materials:
-
o-Iodophenol (1.0 mmol, 1.0 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
(PPh₃)PdCl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (NEt₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene, or NEt₃ itself) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol, (PPh₃)PdCl₂, and CuI.[5]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the base.[5]
-
Add the terminal alkyne dropwise to the stirred mixture.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by Thin-Layer Chromatography (TLC).[1][8]
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.[1]
-
If an inorganic base was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If triethylamine was used as the solvent, remove it under reduced pressure.[3]
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure benzofuran derivative.[8]
Mandatory Visualizations
References
Troubleshooting low conversion rates in o-halophenol and alkyne coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the Sonogashira coupling of o-halophenols and terminal alkynes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling reaction in a question-and-answer format.
Issue 1: Low or No Conversion
Q1: My reaction is not proceeding, or the conversion is very low. What are the primary factors to investigate?
A1: Low or no conversion in the Sonogashira coupling of o-halophenols can stem from several factors. The electron-rich nature of the phenol ring can render the aryl halide less reactive towards oxidative addition, a crucial step in the catalytic cycle.[1][2] Additionally, the presence of the unprotected hydroxyl group can sometimes lead to side reactions or catalyst inhibition, although many protocols are successful without protection.[3][4]
Here is a systematic approach to troubleshooting:
-
Reagent Quality: Ensure all reagents are pure and anhydrous. Solvents should be thoroughly degassed to prevent oxygen from inducing alkyne homocoupling (Glaser coupling) and deactivating the catalyst.[3]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich aryl halides like o-halophenols, bulky and electron-rich phosphine ligands are often more effective.[5]
-
Reaction Conditions: Temperature, base, and solvent play a significant role and may require optimization for your specific substrates.
Q2: Should I protect the hydroxyl group of my o-halophenol?
A2: Not necessarily. Many Sonogashira couplings with phenolic substrates proceed efficiently without a protecting group, which simplifies the overall synthetic route by avoiding additional protection and deprotection steps.[3][4] However, if you suspect the free hydroxyl group is causing issues, such as side reactions or poor solubility, protection might be beneficial.
Common Protecting Groups for Phenols:
| Protecting Group | Abbreviation | Stability to Sonogashira Conditions | Deprotection Conditions |
| Methoxyethoxymethyl ether | MEM | Generally stable | Acidic conditions (e.g., HCl) |
| Triisopropylsilyl ether | TIPS | Generally stable | Fluoride source (e.g., TBAF) |
| tert-Butyldimethylsilyl ether | TBDMS | Moderately stable | Fluoride source (e.g., TBAF) |
Q3: What are the most effective catalyst and ligand combinations for this reaction?
A3: For electron-rich aryl halides, standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may require higher catalyst loadings and temperatures.[6] More effective systems often involve bulky, electron-rich phosphine ligands that promote the oxidative addition step.
Recommended Catalyst Systems:
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, or other Buchwald-type ligands | 1-5 | Highly effective for challenging substrates. |
| PdCl₂(PPh₃)₂ | PPh₃ | 2-5 | A standard, readily available option. |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A common Pd(0) source. |
Q4: How do I choose the right base and solvent?
A4: The base is crucial for deprotonating the terminal alkyne and neutralizing the HX formed. Both amine bases and inorganic bases can be effective. The solvent choice impacts the solubility of reagents and the stability of the catalyst.
Base and Solvent Recommendations:
| Base | Solvent | Temperature (°C) | Comments |
| Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | THF, DMF, Toluene | 25 - 100 | Common amine bases; can also act as a solvent.[6] |
| Cs₂CO₃ or K₂CO₃ | DMF, Dioxane, Acetonitrile | 65 - 120 | Inorganic bases, often used in copper-free conditions.[1] |
| Pyrrolidine | Water | 25 - 50 | Effective for copper-free reactions in aqueous media.[7] |
Issue 2: Formation of Side Products
Q5: I am observing significant amounts of alkyne homocoupling (Glaser product). How can I minimize this?
A5: Alkyne homocoupling is a common side reaction, particularly in the presence of the copper co-catalyst and oxygen.[3] To suppress this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often use a palladium catalyst with a suitable ligand and an inorganic base.[5][7]
Q6: Are there other common side products I should be aware of?
A6: Besides alkyne homocoupling, other potential side products include:
-
Hydrodehalogenation: Replacement of the halogen on the phenol with a hydrogen atom. This can be minimized by using high-purity reagents and strictly anaerobic conditions.
-
O-alkynylation (Etherification): In some cases, the phenol may react with the palladium-acetylide intermediate, leading to the formation of an ether. This is generally less common but can be influenced by the choice of base and reaction conditions. Using a less nucleophilic base or protecting the phenol can mitigate this.
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a starting point for the coupling of an o-halophenol with a terminal alkyne using a traditional Pd/Cu catalytic system.
Materials:
-
o-halophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-halophenol, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative to minimize alkyne homocoupling.
Materials:
-
o-halophenol (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane or acetonitrile, 10 mL)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk flask.
-
Add the o-halophenol and the anhydrous, degassed solvent.
-
Add the terminal alkyne.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction, filter through a pad of Celite®, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting low conversion rates.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Caption: Relationship between the Palladium and Copper catalytic cycles.
References
- 1. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
How to avoid N-oxide formation in reactions with benzofuran derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding N-oxide formation during reactions with benzofuran derivatives.
Troubleshooting Guide: Unwanted N-Oxide Formation
Problem: I am performing a reaction on a benzofuran derivative that contains a nitrogen atom (e.g., a tertiary amine or a nitrogen-containing heterocycle), and I am observing the formation of an N-oxide as a significant byproduct. How can I prevent this?
This guide provides a systematic approach to troubleshoot and mitigate undesired N-oxide formation.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing N-oxide formation.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agents are most likely to cause N-oxide formation on my nitrogen-containing benzofuran derivative?
A1: Strong oxidizing agents are the primary culprits for N-oxide formation. Common oxidants to be cautious with include:
-
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a frequent offender.[1]
-
Hydrogen peroxide (H₂O₂): Often used in combination with acids or metal catalysts, it can readily oxidize nitrogen atoms.[1][2]
-
Oxone® (Potassium peroxymonosulfate): A versatile and strong oxidant that can lead to N-oxides.[1]
-
Ozone (O₃) and hypochlorites (e.g., NaClO) can also cause N-oxidation.[1]
Q2: Are there alternative, milder oxidizing agents I can use to avoid N-oxide formation?
A2: Yes, consider using more selective or milder oxidizing agents. The choice will depend on the primary reaction you are trying to achieve. Some alternatives include:
-
Dimethyldioxirane (DMDO): Known for its ability to perform epoxidations and other oxidations under mild conditions, often with higher selectivity.
-
Catalytic systems: Using a catalytic amount of a metal catalyst (e.g., methyltrioxorhenium with H₂O₂) can sometimes offer better control and selectivity compared to stoichiometric amounts of strong oxidants.[3]
Q3: Can I protect the nitrogen atom to prevent it from being oxidized?
A3: Yes, protecting the nitrogen is a very effective strategy. If the nitrogen atom is a tertiary amine, you can temporarily protect it by converting it into a salt. Adding one equivalent of an acid like trifluoroacetic acid (TFA) will protonate the amine, making it significantly less susceptible to oxidation.[4] This is a viable option provided the rest of your molecule and the desired reaction are stable under acidic conditions.[4]
Q4: If I have already formed the N-oxide, is there a way to reverse the reaction?
A4: Yes, the N-oxide can be selectively reduced back to the parent amine. This is a common strategy in drug metabolism studies and preparative chemistry.[5][6] Several reagents are effective for this deoxygenation:
-
Titanium(III) chloride (TiCl₃): A facile and selective reagent for the reduction of N-oxides, even in the presence of other reducible functional groups like sulfoxides.[5][6]
-
Diboron reagents (e.g., bis(pinacolato)diboron, (pinB)₂): These offer a mild and selective method for N-oxide reduction with broad functional group compatibility.[7]
-
Other reducing agents: Depending on the overall functionality of your molecule, other reagents like zinc in ammonium chloride (Zn/NH₄Cl) or triphenylphosphine (PPh₃) can also be effective.[7]
Q5: How can I adjust my reaction conditions to minimize N-oxide formation?
A5: General adjustments to your reaction protocol can help disfavor the N-oxide side reaction:
-
Lower the temperature: N-oxidation, like many side reactions, can often be suppressed by running the reaction at a lower temperature.
-
Reduce reaction time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed to prevent over-oxidation.
-
Use an inert atmosphere: If you suspect air or atmospheric oxygen is contributing to the oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]
Experimental Protocols
Protocol 1: General Method for Nitrogen Protection via Salt Formation
This protocol describes the in-situ protection of a tertiary amine on a benzofuran derivative before an oxidation step.
-
Dissolution: Dissolve the nitrogen-containing benzofuran substrate in a suitable aprotic solvent (e.g., dichloromethane, DCM) at room temperature.
-
Acidification: Cool the solution to 0 °C. Add one equivalent of trifluoroacetic acid (TFA) dropwise.
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes to ensure complete salt formation.
-
Oxidation: Proceed with the addition of your oxidizing agent at 0 °C or the desired reaction temperature.
-
Work-up: After the reaction is complete, quench any excess oxidant. The TFA salt can be neutralized during an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to recover the free amine.
DOT Script for Nitrogen Protection Workflow:
Caption: Workflow for protecting a nitrogen atom as a salt before oxidation.
Protocol 2: Selective Reduction of an N-Oxide with Titanium(III) Chloride
This protocol provides a method for reducing an unwanted N-oxide back to the parent amine without affecting other sensitive functional groups.
-
Dissolution: Dissolve the crude reaction mixture containing the benzofuran N-oxide in a suitable solvent (e.g., methanol or a mixture of THF and water).
-
Addition of TiCl₃: Under an inert atmosphere, add a solution of titanium(III) chloride (TiCl₃, typically 15% in aqueous HCl) dropwise to the solution at room temperature until the characteristic dark color of Ti(III) persists.
-
Monitoring: Stir the reaction at room temperature and monitor the disappearance of the N-oxide by TLC or LC-MS. The reaction is typically fast (minutes to a few hours).
-
Work-up: Quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the solution becomes basic.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the desired benzofuran amine.
Data Presentation
The following tables summarize the effectiveness of different strategies in preventing N-oxide formation or in reducing the N-oxide once formed. The data is illustrative and based on general findings in heterocyclic chemistry, as specific quantitative data for benzofuran derivatives is not widely published in this context.
Table 1: Comparison of Oxidizing Agents and N-Oxide Byproduct Formation
| Oxidizing Agent | Typical Reaction | N-Oxide Formation | Selectivity |
| m-CPBA | Epoxidation | High | Low |
| H₂O₂ / Acetic Acid | General Oxidation | Moderate to High | Low to Moderate |
| Oxone® | General Oxidation | High | Low |
| DMDO | Epoxidation | Low | High |
| Catalytic MTO / H₂O₂ | Epoxidation/Oxidation | Low to Moderate | Moderate to High |
Table 2: Comparison of Reagents for N-Oxide Reduction
| Reducing Agent | Conditions | Selectivity vs. other groups | Comments |
| TiCl₃ | Room Temp, acidic/neutral | High (e.g., tolerates sulfoxides) | Fast and efficient.[5][6] |
| (pinB)₂ | Room Temp to mild heat | High (broad functional group tolerance) | Mild conditions.[7] |
| Zn / NH₄Cl | Room Temp, aqueous | Moderate | Standard, cost-effective method.[7] |
| PPh₃ | Reflux | Moderate | Can be used for deoxygenation. |
| Pd/C, H₂ | Room Temp, H₂ atmosphere | Low (reduces many other groups) | Not ideal for selective reduction. |
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran synthesis [organic-chemistry.org]
Challenges in the scale-up synthesis of 1-Benzofuran-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Benzofuran-2-carbonitrile.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route starting from 2-hydroxybenzonitrile.
Synthetic Pathway Overview:
A prevalent method for synthesizing this compound involves a two-step process:
-
O-alkylation: Reaction of 2-hydroxybenzonitrile with chloroacetonitrile to form 2-(cyanomethoxy)benzonitrile.
-
Intramolecular Cyclization: Base-catalyzed cyclization of 2-(cyanomethoxy)benzonitrile to yield this compound.
Q1: My O-alkylation of 2-hydroxybenzonitrile is showing low yield. What are the possible causes and solutions?
Low yields in the O-alkylation step can often be attributed to several factors:
-
Incomplete deprotonation of 2-hydroxybenzonitrile: The phenolic hydroxyl group needs to be deprotonated to act as an effective nucleophile.
-
Solution: Ensure a sufficient excess of a suitable base is used. Potassium carbonate (K₂CO₃) is commonly employed. For a more robust reaction, consider using a stronger base like sodium hydride (NaH), but exercise caution due to its pyrophoric nature.
-
-
Reaction temperature and time: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. A typical condition involves refluxing at 80°C for 3 hours in a solvent like dimethylformamide (DMF).[1]
-
-
Purity of reagents and solvent: Impurities in the starting materials or solvent can interfere with the reaction.
-
Solution: Use high-purity 2-hydroxybenzonitrile, chloroacetonitrile, and anhydrous DMF.
-
Q2: During the intramolecular cyclization of 2-(cyanomethoxy)benzonitrile, I am observing the formation of byproducts. What are they and how can I minimize them?
The base-catalyzed intramolecular cyclization is a critical step, and side reactions can impact the purity and yield of the final product.
-
Potential Byproducts:
-
Hydrolysis of the nitrile group: The nitrile group can be susceptible to hydrolysis under basic conditions, leading to the formation of the corresponding amide or carboxylic acid.
-
Polymerization: Under strongly basic conditions or at elevated temperatures, polymerization of the starting material or product may occur.
-
Formation of alternative cyclization products: While less common for this specific substrate, alternative ring closures could be possible depending on the reaction conditions.
-
-
Solutions to Minimize Byproducts:
-
Choice of base: The strength and concentration of the base are crucial. A moderately strong base like potassium hydroxide (KOH) in ethanol is often effective.[1] Using an excessively strong base or high concentrations can promote side reactions.
-
Temperature control: The reaction should be performed at the lowest temperature that allows for a reasonable reaction rate. Overheating can lead to byproduct formation and decomposition.
-
Reaction time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure of the product to the basic reaction conditions.
-
Q3: The purification of this compound is proving difficult. What are the recommended methods for large-scale purification?
This compound is a polar compound, which can present challenges in purification.
-
Crystallization: This is often the most effective method for large-scale purification.
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Experiment with a range of solvents, including alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), or mixtures thereof.
-
-
Column Chromatography: While effective at the lab scale, traditional column chromatography can be cumbersome and expensive for large quantities.[2]
-
Washing/Extraction: A simple workup involving washing the crude product with a suitable solvent can remove some impurities. For example, washing with a non-polar solvent like hexane can remove less polar byproducts.[1]
Frequently Asked Questions (FAQs)
Synthesis and Reaction Parameters
Q4: What are the typical reaction conditions for the synthesis of 2-(cyanomethoxy)benzonitrile?
A common procedure involves reacting 2-hydroxybenzonitrile with 2-chloroacetonitrile in the presence of potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) as the solvent. The reaction mixture is typically refluxed at 80°C for about 3 hours.[1]
Q5: What is a suitable base for the intramolecular cyclization of 2-(cyanomethoxy)benzonitrile?
Potassium hydroxide (KOH) in ethanol is a commonly used base for this type of cyclization.[1] The concentration and temperature should be carefully controlled to minimize side reactions.
Q6: Are there alternative synthetic routes to this compound?
Yes, other synthetic strategies exist, often involving transition metal catalysis. For instance, palladium-catalyzed reactions, such as the Sonogashira coupling of an ortho-halo-phenol with an appropriate acetylene derivative followed by cyclization, can be employed for the synthesis of the benzofuran core.[3][4][5] However, these methods may involve more expensive catalysts and ligands.
Data Presentation
| Parameter | Step 1: O-alkylation of 2-hydroxybenzonitrile | Step 2: Intramolecular Cyclization (Typical Conditions) |
| Starting Materials | 2-hydroxybenzonitrile, 2-chloroacetonitrile | 2-(cyanomethoxy)benzonitrile |
| Reagents | Potassium carbonate (K₂CO₃) | Potassium hydroxide (KOH) |
| Solvent | Dimethylformamide (DMF) | Ethanol (EtOH) |
| Temperature | 80°C (Reflux)[1] | Varies, often reflux |
| Reaction Time | ~3 hours[1] | Varies, requires monitoring |
| Typical Yield | ~90% (for 2-(cyanomethoxy)benzonitrile)[1] | Moderate to good (specific data for this compound not widely reported) |
Experimental Protocols
Protocol 1: Synthesis of 2-(cyanomethoxy)benzonitrile [1]
-
To a stirred solution of 2-hydroxybenzonitrile (0.083 mol) in dimethylformamide (DMF, 50 mL), add potassium carbonate (0.166 mol) and 2-chloroacetonitrile (0.101 mol) at room temperature.
-
Heat the reaction mixture to 80°C and maintain at reflux for 3 hours.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate.
-
Wash the solid with a small amount of hexane and dry to obtain 2-(cyanomethoxy)benzonitrile.
Protocol 2: General Procedure for Base-Catalyzed Intramolecular Cyclization (Adapted from a similar synthesis[1])
-
Dissolve 2-(cyanomethoxy)benzonitrile (0.083 mol) in ethanol (100 mL).
-
Add potassium hydroxide (0.178 mol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture.
-
Pour the mixture into ice-cold water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Safety Considerations
Q7: What are the primary safety concerns when working with the synthesis of this compound?
-
Cyanide Compounds: Chloroacetonitrile and the nitrile-containing intermediates and product are toxic. Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a well-ventilated fume hood. Have a cyanide exposure response plan and appropriate personal protective equipment (PPE), including double gloving, is recommended.[6][7][8]
-
Bases: Strong bases like potassium hydroxide are corrosive. Handle with appropriate PPE.
-
Solvents: DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood with proper PPE.
-
Exothermic Reactions: The addition of strong bases can be exothermic. Add reagents slowly and with cooling if necessary, especially on a large scale.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for low yield in the O-alkylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
Technical Support Center: Resolving Poor Aqueous Solubility of Benzofuran Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with benzofuran derivatives in aqueous media. Poor solubility can lead to inconsistent experimental results, hinder biological assays, and impede the drug development pipeline.[1][2] This guide provides practical troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you achieve reliable and reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My benzofuran compound precipitates immediately upon dilution of the DMSO stock into aqueous assay buffer.
-
Question: What is the first thing I should check if my compound is precipitating? Answer: The primary factor to evaluate is the final concentration of your organic co-solvent (e.g., DMSO) in the aqueous buffer.[3] Many benzofuran derivatives are highly hydrophobic and require a certain percentage of co-solvent to remain in solution.[1][4][5] However, high concentrations of solvents like DMSO can be toxic to cells, with a general recommendation to keep the final concentration below 0.5% for many cell-based assays.[1][3] You must balance the solubility requirement of your compound with the tolerance of your experimental system. It is crucial to run a vehicle control experiment to assess the impact of the solvent on your specific assay.[1]
-
Question: How can I determine if the precipitation is causing my inconsistent assay results? Answer: A straightforward method is to prepare your final compound dilutions and centrifuge them at high speed (e.g., >10,000 x g for 10 minutes) to pellet any precipitated material. Carefully collect the supernatant and test it in your assay. If the supernatant yields more consistent results compared to the non-centrifuged solution, it strongly indicates that precipitation was the source of the variability. Visual inspection of assay plates under a microscope can also reveal compound precipitation.[3]
-
Question: My assay is sensitive to DMSO, and I cannot increase its concentration. What should I do? Answer: If you are limited by solvent toxicity, you must explore more advanced formulation strategies. These methods aim to increase the aqueous solubility of the compound itself, reducing the reliance on high concentrations of organic co-solvents. Effective techniques include pH modification for ionizable compounds, complexation with cyclodextrins, or creating solid dispersions and nanosuspensions.[1][6][7]
Issue 2: The assay buffer containing my compound becomes cloudy over the incubation period.
-
Question: What could be causing delayed precipitation of my compound? Answer: Delayed precipitation can occur due to several factors. Temperature fluctuations during incubation can alter solubility.[1] The compound may also be interacting with components in the culture medium, such as proteins or salts, leading to a gradual loss of solubility. This phenomenon is common for compounds that form a supersaturated, but metastable, solution upon initial dilution.[8]
-
Question: How can I prevent delayed precipitation? Answer: First, ensure your incubator provides a stable temperature.[1] If the issue persists, consider reducing the incubation time if the assay protocol allows. For longer incubation periods, using a formulation that enhances compound stability in the aqueous environment is recommended. Cyclodextrin complexes, for instance, can shield the hydrophobic drug molecule from the aqueous environment, preventing precipitation.[9][10] Nanosuspensions can also improve stability by keeping the drug in a solid, dispersed state with a high surface area for dissolution.[11][12]
Frequently Asked Questions (FAQs)
-
Q1: Why are benzofuran derivatives often poorly soluble in water? A1: The benzofuran core structure, consisting of a fused benzene and furan ring, is largely hydrophobic and non-polar.[4] This inherent lipophilicity leads to low affinity for polar solvents like water, resulting in poor aqueous solubility.[1][2]
-
Q2: What is the maximum recommended concentration of DMSO for in vitro assays? A2: The maximum tolerated DMSO concentration is highly dependent on the cell line and assay sensitivity. While a general guideline is to stay below 0.5%, some robust cell lines may tolerate up to 1%.[1] However, primary cells and sensitive assays may be affected by concentrations as low as 0.1%. It is imperative to perform a DMSO tolerance curve for your specific experimental setup to determine the non-toxic concentration range.[3]
-
Q3: What are the main strategies to improve the aqueous solubility of a poorly soluble compound? A3: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[7][13]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension), modifying the crystal habit (polymorphs, amorphous forms), and creating dispersions in carriers (solid dispersions).[7][14]
-
Chemical Modifications: These involve changing the pH for ionizable drugs, salt formation, and forming inclusion complexes with agents like cyclodextrins.[7][14]
-
Other Methods: The use of co-solvents, surfactants, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are also common.[6][15]
-
-
Q4: When should I consider using cyclodextrins? A4: Cyclodextrins are an excellent choice when you need a significant increase in aqueous solubility and cannot use high concentrations of organic solvents.[9] They are particularly useful for stabilizing compounds in solution for longer incubation periods.[10] By forming an inclusion complex, the cyclodextrin's hydrophilic exterior shields the hydrophobic "guest" molecule, enhancing its compatibility with the aqueous medium.[16][17]
-
Q5: What is a solid dispersion and when is it useful? A5: A solid dispersion refers to a system where a poorly soluble drug (the guest) is dispersed within a highly soluble solid carrier or matrix (the host).[16][18] This technique is useful for improving the dissolution rate and oral bioavailability of drugs.[19][20] By dispersing the drug at a molecular level or as amorphous particles within a hydrophilic carrier, its effective surface area and wettability are dramatically increased.[16][19]
Data Presentation: Solubility Enhancement Strategies
The choice of a solubilization technique depends on the physicochemical properties of the benzofuran compound and the requirements of the experimental system.
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range in Final Solution | Key Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | < 1% (Cell-based); Up to 10% (in vivo, species-dependent) | Excellent solubilizing power for non-polar compounds. Potential for cytotoxicity.[21] |
| Ethanol | 1 - 10% | Good solubilizer, but can cause protein precipitation and cellular stress at higher concentrations.[22] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 40% | Low toxicity, often used in oral and parenteral formulations.[23][24] |
| Propylene Glycol | 10 - 40% | Common vehicle for oral and injectable drugs; lower toxicity than ethanol.[13][25] |
| Glycerin | 10 - 50% | Viscous, non-toxic solvent commonly used in oral formulations.[26] |
Table 2: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin Derivative | Abbreviation | Key Properties & Considerations |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity; widely used in parenteral formulations.[9][27] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility; negatively charged, which can be useful for specific drug interactions.[27] |
| Randomly Methylated-β-Cyclodextrin | RM-β-CD | Very high solubilizing capacity, but has higher toxicity compared to HP-β-CD.[9] |
Visualizations and Experimental Protocols
Logical Workflow: Troubleshooting Compound Precipitation
The following diagram outlines a systematic approach to addressing compound precipitation in aqueous media.
Caption: A troubleshooting workflow for addressing compound precipitation.
Experimental Workflow: Cyclodextrin Inclusion Complexation
This diagram illustrates the steps involved in preparing a drug-cyclodextrin inclusion complex using the kneading method, a common and straightforward laboratory technique.[8]
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Protocol: Cyclodextrin Inclusion Complexation (Kneading Method)
-
Selection: Choose a suitable cyclodextrin (e.g., HP-β-CD) based on preliminary screening studies. A typical molar ratio of drug to cyclodextrin is 1:1, but this may need optimization.[17]
-
Preparation: Accurately weigh the benzofuran compound and the cyclodextrin.
-
Paste Formation: Place the cyclodextrin in a mortar. Add a small amount of a water-alcohol mixture (e.g., 50:50 v/v) dropwise and triturate until a homogeneous, consistent paste is formed.
-
Kneading: Add the benzofuran compound to the paste. Knead the mixture for a specified period (e.g., 45-60 minutes).
-
Drying: Transfer the resulting solid mass to a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for heat-sensitive compounds.
-
Processing: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the final complex in a desiccator until further use and characterization.
Experimental Workflow: Solid Dispersion Preparation
This diagram shows the solvent evaporation method, a widely used technique for preparing solid dispersions in a laboratory setting.[28]
Caption: Workflow for preparing a solid dispersion via solvent evaporation.
Protocol: Solid Dispersion (Solvent Evaporation Method)
-
Selection of Components: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC)) and a suitable drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w). Select a volatile organic solvent (e.g., ethanol, methanol, dichloromethane) that can dissolve both the drug and the carrier.[18][19]
-
Dissolution: Accurately weigh and dissolve the benzofuran compound and the carrier in the chosen solvent in a round-bottom flask. Ensure complete dissolution, using sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). Continue until a solid film or mass is formed on the inner wall of the flask.
-
Final Drying: Scrape the solid mass from the flask. To ensure complete removal of the residual solvent, dry the product in a vacuum oven for 24 hours or until a constant weight is achieved.
-
Processing: Pulverize the dried solid dispersion using a mortar and pestle, then pass it through a fine-mesh sieve to ensure uniformity.
-
Storage: Store the resulting powder in a tightly sealed container in a desiccator.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijsdr.org [ijsdr.org]
- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. scispace.com [scispace.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijpbr.in [ijpbr.in]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. jddtonline.info [jddtonline.info]
- 20. jopcr.com [jopcr.com]
- 21. japer.in [japer.in]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. taylorfrancis.com [taylorfrancis.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 26. Cosolvent - Wikipedia [en.wikipedia.org]
- 27. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. japsonline.com [japsonline.com]
Technical Support Center: Optimizing Bromination of Benzofuran Carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of benzofuran carboxylic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination reaction is resulting in a mixture of products that are difficult to separate. What are the common causes and how can I improve the selectivity?
A1: The formation of product mixtures is a common challenge in the bromination of benzofuran derivatives. This is often due to competing reaction pathways, such as bromination on the benzofuran ring, on substituent groups, or even cleavage of the carboxylic acid group.[1]
Troubleshooting Steps:
-
Choice of Brominating Agent and Solvent: The combination of the brominating agent and solvent plays a crucial role in regioselectivity.
-
Using N-Bromosuccinimide (NBS) in a polar protic solvent like ethanol can favor bromination on the benzene ring.[1]
-
Using bromine (Br₂) in acetic acid can also lead to substitution on the benzene ring.[1]
-
Conversely, NBS in a non-polar solvent like carbon tetrachloride (CCl₄) might lead to a mixture of products or substitution on a methyl group if present.[1]
-
-
Protecting Groups: Consider protecting the carboxylic acid group as an ester (e.g., methyl ester) before bromination. This can prevent unwanted side reactions involving the carboxylic acid functionality.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Q2: I am observing bromination on a substituent group (e.g., an acetyl group) instead of the benzofuran ring. How can I direct the bromination to the desired position?
A2: This is a known issue, particularly when using reagents like bromine in chloroform.[1] The reaction conditions can favor substitution on activated positions like the α-carbon of a ketone.
To achieve ring bromination:
-
Solvent Choice: As mentioned in Q1, switching to a polar protic solvent like acetic acid or ethanol can promote electrophilic aromatic substitution on the ring.[1]
-
Catalyst: While not explicitly detailed for all cases, the use of a Lewis acid catalyst can sometimes enhance electrophilic aromatic bromination.
Q3: My reaction yield is very low. What factors could be contributing to this and how can I improve it?
A3: Low yields can stem from several factors including incomplete reaction, side reactions, or product degradation.
Potential Solutions:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[2][3] Some reactions may require refluxing for extended periods (e.g., 24 hours).[1]
-
Reagent Stoichiometry: Using an appropriate molar ratio of the brominating agent is critical. An excess may lead to multiple brominations, while an insufficient amount will result in incomplete conversion.
-
Microwave-Assisted Synthesis: For certain reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[3]
-
Purification Method: Ensure your purification method (e.g., column chromatography, recrystallization) is optimized to minimize product loss.[1][2][3]
Q4: I am having difficulty with the purification of my brominated product. What are some recommended procedures?
A4: Purification of brominated benzofuran derivatives often requires chromatographic techniques.
Recommended Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is a widely used method.[1][2]
-
Solvent System: A common eluent system is a mixture of chloroform and methanol. The polarity can be adjusted based on the polarity of your product.[1]
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain high-purity material.[3]
Data Presentation
Table 1: Comparison of Bromination Conditions and Outcomes
| Starting Material | Brominating Agent | Solvent | Reaction Time | Product | Yield | Reference |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | NBS | Ethanol | 24h (reflux) | Bromo-derivative on the benzene ring | Satisfactory | [1] |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Br₂ | Acetic Acid | 24h (rt) | Bromo-derivative on the benzene ring | - | [1] |
| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ (2 eq.) | Chloroform | 8h (rt) | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 77% | [2] |
| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | Br₂ | Acetic Acid (80%) | 24h (rt) | 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | 30% | [1] |
| 4-methyl-6,7-dimethoxycoumarin | NBS | Acetonitrile | 5 min (microwave, 80°C) | 3-bromo-4-methyl-6,7-dimethoxycoumarin | 89% | [3] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS) in Ethanol [1]
-
Dissolve the benzofuran carboxylic acid derivative (0.02 mol) in ethanol (50 mL).
-
Add N-bromosuccinimide (NBS) (0.02 mol) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a chloroform/methanol mixture as the eluent.
Protocol 2: Bromination using Bromine (Br₂) in Acetic Acid [1]
-
Dissolve the benzofuran carboxylic acid derivative (0.02 mol) in 80% acetic acid (20 mL).
-
Prepare a solution of bromine (0.02 mol) in 10 mL of acetic acid.
-
Add the bromine solution dropwise to the solution of the benzofuran derivative with stirring over 1 hour.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with a 10% sodium thiosulfate (Na₂S₂O₃) solution (10 mL) to quench excess bromine.
-
Extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Bromination of an Ester Derivative using Bromine in Chloroform [2]
-
Dissolve the methyl ester of the benzofuran carboxylic acid (0.02 mol) in chloroform (20 mL).
-
Prepare a solution of bromine (0.04 mol) in chloroform (10 mL).
-
Add the bromine solution dropwise to the ester solution with stirring over 30 minutes.
-
Continue stirring at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography with chloroform as the eluent.
Visualizations
Caption: General workflow for the bromination of benzofuran derivatives.
Caption: Troubleshooting logic for addressing product mixture issues.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Palladium and Copper Catalysts in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzofurans, a core scaffold in numerous pharmaceuticals and natural products, has been significantly advanced through the use of transition metal catalysis. Among the most prominent catalysts are palladium and copper complexes, each offering distinct advantages and mechanistic pathways. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection in drug discovery and development.
At a Glance: Palladium vs. Copper Catalysis
| Feature | Palladium Catalysis | Copper Catalysis |
| Typical Reactions | Heck-type cyclization, Sonogashira coupling, C-H activation/oxidation | Ullmann-type coupling, aerobic oxidative cyclization, dehydrogenative C-O coupling |
| Substrate Scope | Generally broad, highly tolerant of various functional groups | Effective for a wide range of substrates, particularly with activated phenols and alkynes |
| Reaction Conditions | Often requires phosphine ligands and inert atmospheres; can range from mild to high temperatures | Generally milder conditions, often utilizing air or oxygen as the oxidant; can be more cost-effective |
| Catalyst Cost | Higher cost compared to copper | More abundant and lower cost |
| Toxicity | Higher toxicity, requiring stringent removal from final products | Lower toxicity, often considered a "greener" alternative |
Quantitative Performance Data
The following tables summarize the performance of representative palladium and copper-catalyzed benzofuran synthesis methods, offering a direct comparison of their efficiency under various conditions.
Palladium-Catalyzed Syntheses
| Entry | Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodophenol, Terminal Alkyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (2 mol%) | DMSO | 90 | 10 | 84-91 | [1][2] |
| 2 | Aryl Boronic Acid, 2-(2-formylphenoxy)acetonitrile | Pd(OAc)₂ (30 mol%), bpy (30 mol%) | Toluene | 90 | - | 58-94 | [1][3] |
| 3 | Imidazo[1,2-a]pyridine, Coumarin | Pd(OAc)₂ | DMF | - | - | High | [1][3] |
| 4 | N-Tosylhydrazone, Iodobenzene-joined Alkyne | PdCl₂(PPh₃)₂ | Toluene | - | - | High | [1][3] |
Copper-Catalyzed Syntheses
| Entry | Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Salicylaldehyde Schiff Base, Substituted Alkene | CuCl | DMF | - | - | 45-93 | [1][3] |
| 2 | o-Hydroxy Aldehyde, Amine, Alkyne | CuI | Choline chloride-ethylene glycol | - | - | High | [3] |
| 3 | Phenol, Alkyne | Copper Catalyst | - | - | - | Good to Excellent | [4][5] |
| 4 | 2-Haloaromatic Ketone | CuI (10 mol%) | - | - | - | 72-99 | [6] |
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the generalized catalytic cycles for palladium and copper-catalyzed benzofuran synthesis, along with a typical experimental workflow for catalyst screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of 1-Benzofuran-2-carbonitrile: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and characterization. The precise arrangement of atoms dictates the compound's physical, chemical, and biological properties. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural determination, with alternative spectroscopic methods for validating the structure of 1-Benzofuran-2-carbonitrile.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2] It provides direct, high-resolution, three-dimensional structural data, including bond lengths, bond angles, and stereochemistry.[1][2]
Experimental Protocol: X-ray Crystallography
The process of X-ray crystallography involves three main stages: crystallization, data collection, and structure solution/refinement.[3]
-
Crystallization : The first and often most challenging step is growing a high-quality single crystal of the compound (ideally >0.1 mm in all dimensions).[3] A common and effective method for small organic molecules like this compound is slow evaporation.[4]
-
A saturated or near-saturated solution of the compound is prepared in a suitable solvent in which it is moderately soluble.[5]
-
The solution is filtered into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
The vial is loosely covered to allow for the slow evaporation of the solvent.[5]
-
The container is left in a vibration-free environment to allow for the gradual formation of well-ordered crystals.[5]
-
-
Data Collection : A suitable crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam.[3]
-
Structure Solution and Refinement :
-
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The intensities of the reflections are used to calculate an electron density map of the molecule.
-
A molecular model is built into the electron density map, and the atomic positions are refined to best fit the experimental data.
-
Data Presentation: Crystallographic Data for a Benzofuran Analog
While a specific .cif file for this compound is not publicly available, the table below presents typical crystallographic data that would be obtained, based on published structures of similar benzofuran derivatives.
| Parameter | Typical Value | Information Provided |
| Crystal System | Monoclinic | The basic shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a, b, c (Å) | a ≈ 7-9, b ≈ 5-7, c ≈ 18-20 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β ≈ 95-105, γ = 90 | The angles of the unit cell. |
| Volume (ų) | ≈ 900-1200 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the model and the data. |
| Bond Lengths (Å) | C-C ≈ 1.36-1.42, C=N ≈ 1.15, C-O ≈ 1.36-1.43 | Precise distances between atomic nuclei. |
| Bond Angles (°) | C-C-C ≈ 118-122, C-C-N ≈ 178 | Precise angles formed by three connected atoms. |
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and for routine confirmation of structure and purity, a combination of spectroscopic methods is employed.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.[9][10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[11]
-
Data Acquisition :
-
¹H NMR : A standard proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR : A carbon spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans is required. DEPT experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[9]
-
2D NMR : If further structural confirmation is needed, 2D experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are performed.
-
Data Presentation: Expected NMR Data for this compound
| Technique | Expected Chemical Shifts (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Structural Information |
| ¹H NMR | ~7.8 - 7.9 | s | - | Proton on the furan ring (H3). |
| ¹H NMR | ~7.6 - 7.7 | d | ~8.0 | Aromatic proton (likely H4 or H7). |
| ¹H NMR | ~7.3 - 7.5 | m | - | Remaining aromatic protons (H5, H6). |
| ¹³C NMR | ~110 - 160 | - | - | Carbons of the benzofuran ring system. |
| ¹³C NMR | ~115 | - | - | Carbon of the nitrile group (-C≡N). |
| ¹³C NMR | ~100 - 110 | - | - | Carbon to which the nitrile is attached (C2). |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]
Experimental Protocol: FTIR
-
Sample Preparation : The sample can be analyzed as a solid (using an ATR accessory or by preparing a KBr pellet) or as a thin film.
-
Data Acquisition : The sample is placed in the path of an IR beam. An interferogram is generated and then mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. A background spectrum is typically collected first and subtracted from the sample spectrum.
Data Presentation: Key FTIR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Indicated |
| ~2220-2230 | Strong | C≡N stretch | Nitrile group. |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H. |
| ~1600-1450 | Medium | C=C stretch | Aromatic ring. |
| ~1250-1000 | Strong | C-O stretch | Aryl-ether in the furan ring. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[13][14]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization : A dilute solution of the sample is introduced into the mass spectrometer. A soft ionization technique like Electrospray Ionization (ESI) is commonly used for organic molecules to minimize fragmentation and preserve the molecular ion.[11]
-
Mass Analysis : The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Presentation: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Information Provided |
| [M+H]⁺ | 144.0444 | Molecular weight confirmation (for C₉H₅NO). High-resolution MS can confirm the elemental formula. |
| [M+Na]⁺ | 166.0263 | Adduct ion, also confirming the molecular weight. |
| Fragment Ions | Varies | Structural fragments can provide further evidence for the benzofuran and nitrile moieties (e.g., loss of HCN). |
Comparative Summary
| Feature | X-ray Crystallography | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry |
| Information | 3D structure, bond lengths/angles, stereochemistry, crystal packing.[2] | Atomic connectivity, chemical environment, 2D/3D structure in solution.[9] | Presence of functional groups. | Molecular weight, elemental formula, fragmentation patterns.[13] |
| Sample State | Single Crystal | Solution | Solid, Liquid, Gas | Solution, Solid |
| Sample Amount | Micrograms to milligrams[4] | Milligrams[9] | Micrograms to milligrams | Nanograms to micrograms |
| Key Advantage | Unambiguous, definitive structure determination.[1] | Provides detailed structural information in a biologically relevant state (solution). | Fast, simple, and excellent for identifying functional groups. | High sensitivity and accurate mass determination. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[1] | Can be complex to interpret for large molecules; sensitive to impurities.[11] | Provides limited information on the overall molecular skeleton. | Does not provide direct information on atom connectivity or stereochemistry. |
Experimental Workflow
The following diagram illustrates a typical workflow for the structural validation of a synthesized compound like this compound.
Caption: Workflow for the structural validation of this compound.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled method, providing direct evidence of the three-dimensional atomic arrangement. However, its reliance on high-quality crystals can be a significant bottleneck. A combination of spectroscopic techniques—NMR for connectivity, FTIR for functional groups, and mass spectrometry for molecular weight and formula—provides a powerful and often sufficient alternative for structural elucidation.[15] For drug development and materials science applications where absolute certainty of the structure is paramount, the spectroscopic data should ideally be confirmed by X-ray crystallography.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. rigaku.com [rigaku.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciepub.com [sciepub.com]
The Pivotal Role of the C-2 Position: A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Benzofuran Derivatives
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] Alterations to its core structure, particularly at the 2-position, have been shown to be crucial for modulating the biological efficacy of these derivatives.[3] This guide provides a comparative analysis of 2-substituted benzofuran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting Cellular Proliferation
2-substituted benzofuran derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature of the substituent at the C-2 position.[4] Studies have shown that introducing various moieties, including halogenated groups and other heterocyclic rings, can lead to potent cytotoxic activity against a range of cancer cell lines.[3][5]
Earlier structure-activity relationship (SAR) studies identified that ester or heterocyclic ring substitutions at the C-2 position were critical for the cytotoxic activity of these compounds.[3] For instance, the presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.[6][7] Furthermore, hybrid molecules, such as those incorporating chalcone, triazole, piperazine, or imidazole moieties at the C-2 position, have emerged as potent cytotoxic agents.[5]
Below is a summary of the cytotoxic activity (IC50) of various 2-substituted benzofuran derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of 2-Substituted Benzofuran Derivatives (IC50 in µM)
| Compound/Derivative | C-2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1c | -CH(Br)-C(O)-Ph | K562 (Leukemia) | 2.8 ± 0.2 | [7] |
| MOLT-4 (Leukemia) | 2.0 ± 0.1 | [7] | ||
| HeLa (Cervix Carcinoma) | 4.9 ± 0.2 | [7] | ||
| Compound 1e | -C(Br)=CH-Ph | K562 (Leukemia) | 2.5 ± 0.1 | [7] |
| MOLT-4 (Leukemia) | 1.8 ± 0.1 | [7] | ||
| HeLa (Cervix Carcinoma) | 6.5 ± 0.5 | [7] | ||
| Compound 3a | -C(O)-CH2Br | K562 (Leukemia) | 1.7 ± 0.1 | [7] |
| MOLT-4 (Leukemia) | 1.3 ± 0.1 | [7] | ||
| HeLa (Cervix Carcinoma) | 2.1 ± 0.1 | [7] | ||
| Compound 5 | 4-Fluoro-2-benzofuranyl | MCF-7 (Breast Cancer) | 0.43 | [3] |
| Compound 6a | Quinazolinone-Imidazolium | MCF-7 (Breast Cancer) | 18.2 | [3] |
| Compound 6b | Quinazolinone-Imidazolium | MCF-7 (Breast Cancer) | 14.7 | [3] |
Antimicrobial Activity: Combating Pathogenic Microbes
Benzofuran derivatives are also recognized for their significant antimicrobial properties.[2][8] The substituent at the C-2 position plays a critical role in defining the spectrum and potency of their antibacterial and antifungal activities. For example, compounds with a hydroxyl group at C-6 and various aryl or heteroaryl groups like phenyl or 5-methylfuran-2-yl at the C-2 position have shown excellent antibacterial activity.[2]
The introduction of moieties such as pyrazoline and thiazole at the C-2 position has been found to be essential for potent antimicrobial effects.[8] The data below compares the minimum inhibitory concentration (MIC) of several 2-substituted benzofuran derivatives against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of 2-Substituted Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | C-2 Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | Aza-benzofuran | S. typhimurium | 12.5 | [9] |
| S. aureus | 12.5 | [9] | ||
| E. coli | 25 | [9] | ||
| Compound 7d | (3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | S. aureus ATCC 6538 | Most Active | [10] |
| Compound 2 | (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) methanone | C. albicans ATCC 10231 | Very Strong | [10] |
| Compound 6a | (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-benzylketoxime | C. albicans ATCC 10231 | Good | [10] |
| Compound 15 | 5-methylfuran-2-yl | Various bacteria | 0.78 - 6.25 | [2] |
| Compound 16 | 4-methoxyphenyl | Various bacteria | 0.78 - 6.25 | [2] |
Anti-Inflammatory Activity: Modulating Inflammatory Responses
The anti-inflammatory potential of benzofuran derivatives is another area of active research, with SAR studies indicating that the nature of the C-2 substituent is a key determinant of activity.[11][12] For instance, the presence of a double bond between C-2 and C-3 has been associated with superior anti-inflammatory activity compared to a single bond configuration.[9]
The inhibitory concentration (IC50) against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common metric for evaluating anti-inflammatory potential. A comparison of the anti-inflammatory activity of different 2-substituted benzofuran derivatives is presented below.
Table 3: Anti-Inflammatory Activity of 2-Substituted Benzofuran Derivatives (IC50 in µM)
| Compound/Derivative | C-2/C-3 Feature | Assay | IC50 (µM) | Reference |
| Compound 1 | Double bond (C2=C3) | NO Inhibition in RAW 264.7 cells | 17.31 | [9] |
| Compound 2 | Single bond (C2-C3) | NO Inhibition in RAW 264.7 cells | 31.5 ± 2.3 | [9] |
| Compound 3 | Double bond (C2=C11) | NO Inhibition in RAW 264.7 cells | 16.5 | [9] |
| Compound 4 | Single bond (C2-C11) | NO Inhibition in RAW 264.7 cells | 42.8 ± 4.7 | [9] |
| Compound 5d | Piperazine Hybrid | NO Inhibition in RAW 264.7 cells | 52.23 ± 0.97 | [13] |
| Fluorinated Benzofuran | F, Br, COOH groups | IL-6 Inhibition | 1.2 - 9.04 | [14] |
| NO Inhibition | 2.4 - 5.2 | [14] |
Experimental Protocols
The quantitative data presented above were obtained through standardized in vitro and in vivo assays. The following are detailed methodologies for the key experiments cited.
MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa, K562, MOLT-4) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[3]
Broth Microdilution Method for MIC (Antimicrobial Activity)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The benzofuran derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives for a short period (e.g., 1 hour).
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The IC50 value for NO inhibition is then determined.[9][13]
Visualizing SAR and Experimental Workflows
To better illustrate the relationships and processes involved in the study of 2-substituted benzofuran derivatives, the following diagrams were generated.
Caption: General workflow for synthesis and biological evaluation of 2-substituted benzofuran derivatives.
Caption: Logical relationship of C-2 substituents to biological activity in benzofuran derivatives.
Caption: Inhibition of the NF-κB signaling pathway by anti-inflammatory benzofuran derivatives.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 12. jopcr.com [jopcr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzofurans in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the quest for more potent and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, benzofuran has emerged as a privileged structure due to its significant therapeutic potential. A key strategy in optimizing the anticancer activity of benzofuran derivatives is the introduction of fluorine atoms. This guide provides an objective comparison of the anticancer activity of fluorinated versus non-fluorinated benzofurans, supported by experimental data, detailed methodologies, and mechanistic insights.
The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance pharmacological properties.[1][2][3] In the context of benzofuran-based anticancer agents, fluorination has consistently been shown to improve efficacy.[4][5] This enhancement is often attributed to fluorine's unique properties, such as its high electronegativity, ability to form strong bonds with carbon, and its capacity to modulate the lipophilicity and metabolic stability of a molecule.[2]
Data Presentation: A Comparative Overview of Anticancer Activity
The following tables summarize the in vitro anticancer activity (IC50 values) of representative fluorinated and non-fluorinated benzofuran derivatives against various human cancer cell lines. The data clearly illustrates the trend of increased potency upon fluorination.
Table 1: Anticancer Activity of Fluorinated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Analog of Compound A | Not Specified | 0.43 | [4] |
| Difluorinated Benzofuran 1 | HCT116 (Colon Carcinoma) | 19.5 | [5][6] |
| Difluorinated Benzofuran 2 | HCT116 (Colon Carcinoma) | 24.8 | [5][6] |
| Benzofuran Piperazine Hybrid (para-fluoro) | A549 (Lung Carcinoma) | 0.12 | [4] |
| Benzofuran Piperazine Hybrid (para-fluoro) | SGC7901 (Gastric Carcinoma) | 2.75 | [7] |
Table 2: Anticancer Activity of Non-Fluorinated and Other Halogenated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A (Non-fluorinated) | Not Specified | > 0.86 (Ki = 183 nM vs 88 nM for fluorinated) | [4] |
| Brominated Benzofuran Derivative | K562 (Leukemia) | 5.0 | [4] |
| Brominated Benzofuran Derivative | HL-60 (Leukemia) | 0.1 | [4] |
| Benzofuran-Chalcone Hybrid | HCC1806 (Breast Carcinoma) | 5.93 | [8] |
| Benzofuran-Chalcone Hybrid | HeLa (Cervical Carcinoma) | 5.61 | [8] |
| 3-Amidobenzofuran Derivative | MDA-MB-231 (Breast Carcinoma) | 3.01 | [9] |
| Benzofuran Derivative 12 | SiHa (Cervical Carcinoma) | 1.10 | [9][10] |
| Benzofuran Derivative 12 | HeLa (Cervical Carcinoma) | 1.06 | [9][10] |
A direct comparison highlights the significant impact of fluorination. For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a two-fold increase in inhibitory potency.[4] Another study reported a 3-fold increase in the inhibitory activity of a fluorinated analog compared to its non-fluorinated counterpart.[6]
Mechanistic Insights: How Fluorinated Benzofurans Exert Their Anticancer Effects
Fluorinated benzofuran derivatives often induce cancer cell death through the activation of apoptosis and disruption of the cell cycle.[5][10] Mechanistic studies have revealed that these compounds can modulate the expression of key proteins involved in programmed cell death.
For example, potent difluorinated benzofuran derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2.[5][6] This leads to a cascade of events culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP-1), a hallmark of apoptosis, and subsequent DNA fragmentation.[5][6]
Caption: Signaling pathway for apoptosis induction.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives (typically ranging from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the benzofuran derivatives at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: A typical experimental workflow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
A Comparative Analysis of Benzofuran Derivatives as Cytotoxic Agents in Cancer Cell Lines
In the landscape of anticancer drug discovery, the benzofuran scaffold has emerged as a promising framework for the development of novel cytotoxic agents.[1][2][3][4][5] This guide provides a comparative evaluation of the in vitro cytotoxicity of various 1-benzofuran derivatives against several cancer cell lines, juxtaposed with the established chemotherapeutic agent, Doxorubicin. Our analysis is supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and a key signaling pathway implicated in the action of these compounds.
Quantitative Cytotoxicity Data
The cytotoxic potential of various benzofuran derivatives has been rigorously evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%, serves as a key metric for this assessment. The table below summarizes the IC50 values for several benzofuran derivatives, alongside Doxorubicin, to highlight the structure-activity relationships and comparative efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivatives | |||
| Compound 1c | K562 (Leukemia) | 1.5 | [6] |
| MOLT-4 (Leukemia) | 1.8 | [6] | |
| HeLa (Cervical) | 2.5 | [6] | |
| Compound 1e | K562 (Leukemia) | 0.9 | [6] |
| MOLT-4 (Leukemia) | 1.1 | [6] | |
| HeLa (Cervical) | 1.9 | [6] | |
| Compound 2d | K562 (Leukemia) | 2.1 | [6] |
| MOLT-4 (Leukemia) | 2.3 | [6] | |
| HeLa (Cervical) | 3.1 | [6] | |
| Compound 3a | K562 (Leukemia) | 1.8 | [6] |
| MOLT-4 (Leukemia) | 2.0 | [6] | |
| HeLa (Cervical) | 2.8 | [6] | |
| Compound 3d | K562 (Leukemia) | 1.2 | [6] |
| MOLT-4 (Leukemia) | 1.5 | [6] | |
| HeLa (Cervical) | 2.2 | [6] | |
| Alternative Cytotoxic Agent | |||
| Doxorubicin | MCF-7 (Breast) | 4.17-8.87 | [4] |
| HePG2 (Liver) | 4.17-8.87 | [4] | |
| PC3 (Prostate) | 4.17-8.87 | [4] | |
| HeLa (Cervical) | 4.17-8.87 | [4] |
Experimental Protocols
The evaluation of the cytotoxic activity of these benzofuran derivatives is predominantly conducted using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.[3]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives or the control drug, typically for 48 to 72 hours.[3][7]
-
MTT Incubation: Following the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3]
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent, such as DMSO.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are then calculated by plotting the percentage of cell viability against the compound concentrations.
Visualizations
To further elucidate the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of benzofuran derivatives using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzofuran Derivatives in Antioxidant Applications.
Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are integral to medicinal chemistry.[1] Found in both natural products and synthetic compounds, the benzofuran scaffold is a versatile foundation for developing new therapeutic agents.[2][3] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and notably, antioxidant properties.[4][5]
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[6] Antioxidants can mitigate this cellular damage by scavenging free radicals.[6] Benzofuran derivatives have emerged as a promising class of antioxidants, with studies demonstrating their efficacy in various in vitro assays.[4] This guide provides a comparative analysis of the antioxidant capacity of several benzofuran derivatives, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Antioxidant Activity: A Tabular Summary
The antioxidant potential of various benzofuran derivatives has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a common metric, with a lower value indicating higher antioxidant activity. The relative IC50 (rIC50) is also used, where a higher value relative to a standard like Trolox signifies greater potency.[7]
| Compound | Assay | Solvent | rIC50 (mols antioxidant / mols DPPH•) | IC50 (µM) | Reference |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | 0.18 | - | [6] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | 0.31 | - | [6] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | 0.25 | - | [6] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Acetonitrile | >5 | - | [6] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Acetonitrile | 4.47 | - | [6] |
| 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH | Methanol | 0.31 | - | [7] |
| 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH | Methanol | 0.25 | - | [7] |
| 3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one | DPPH | Methanol | 0.18 | - | [7] |
| 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH | Methanol | 0.17 | - | [7] |
| Dehydro-δ-viniferin derivative 59 | DPPH | - | - | 96.7 ± 8.9 | [8] |
| Dehydro-δ-viniferin derivative 60 | DPPH | - | - | 96.7 ± 8.9 | [8] |
| Reference Standard | |||||
| Trolox | DPPH | Methanol | 0.41 | - | [6] |
| Trolox | DPPH | Acetonitrile | 1.00 | - | [6] |
From the data, it is evident that the antioxidant capacity of benzofuran derivatives is influenced by the substitution pattern on the benzofuran core and the solvent used in the assay. For instance, the presence of multiple hydroxyl groups appears to enhance antioxidant activity, as seen with 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one, which shows a potent rIC50 value of 0.17 in methanol.[7] The solvent also plays a critical role; for example, 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one is a strong antioxidant in methanol but shows significantly reduced activity in acetonitrile.[6]
Experimental Protocols
Detailed methodologies for common antioxidant assays are provided below to ensure reproducibility and standardization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.[9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or other suitable solvent
-
Test benzofuran derivatives
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should exhibit a deep purple color.[10]
-
Preparation of Test Compounds: Create a stock solution of the benzofuran derivative in the same solvent. From this, prepare a series of dilutions to determine the IC50 value.[10]
-
Reaction Mixture: In a cuvette or a 96-well microplate, add a specific volume of the DPPH solution to a defined volume of the test compound solution at various concentrations.[9][10]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]
-
Absorbance Measurement: Measure the decrease in absorbance of the solution at approximately 517 nm. The discoloration from purple to yellow indicates the scavenging of the DPPH radical.[9][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.[10]
-
IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[9][10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the blue/green ABTS radical cation (ABTS•+).[11]
Materials:
-
ABTS solution (Reagent A)
-
Reagent B (for generating the radical)
-
Test benzofuran derivatives
-
Positive control (e.g., Trolox)
-
Ethanol or deionized water for sample dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Solution: Mix Reagent A with Reagent B to generate the ABTS•+ radical cation. The resulting solution should have an absorbance of approximately 0.70 (±0.02) at 734 nm. This solution should be prepared fresh.[11]
-
Sample Preparation: Dilute the test compounds in a suitable solvent (e.g., ethanol for phenolic compounds) to a concentration that produces between 5% and 35% inhibition of the blank absorbance.[11]
-
Reaction Mixture: Add a small volume (e.g., 5 µL) of the diluted sample or standard to a larger volume (e.g., 200 µL) of the ABTS•+ solution in a 96-well plate.[11]
-
Incubation and Measurement: Mix for approximately 5 minutes with continuous shaking. Read the absorbance at 734 nm.[11]
-
Calculation: The inhibition of the absorbance is calculated, and the antioxidant capacity is determined by comparing the results to a standard curve prepared with Trolox.[11]
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the DPPH radical scavenging assay.
References
- 1. ijsdr.org [ijsdr.org]
- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cosmobiousa.com [cosmobiousa.com]
A Researcher's Guide to the DFT Analysis and Molecular Modeling of 1-Benzofuran-2-carbonitrile
This guide provides a comparative overview of the computational analysis of 1-benzofuran-2-carbonitrile, a molecule of significant interest in medicinal chemistry. Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] Density Functional Theory (DFT) and molecular modeling are indispensable tools for understanding the structural, electronic, and reactive properties of such molecules, thereby accelerating the drug design and development process.[4][5]
This document details the standard computational protocols, compares theoretical calculations with experimental data for a closely related analogue, and contextualizes the potential of this compound against other derivatives.
Experimental and Computational Protocols
A combined experimental and computational approach is crucial for a thorough analysis. The methodologies outlined below are standard practices in the field for characterizing novel benzofuran derivatives.
Synthesis and Spectroscopic Characterization
The synthesis of benzofuran derivatives often involves the reaction of substituted phenols or salicylaldehydes with α-halo ketones or alkynes, sometimes utilizing palladium or copper-based catalysts.[6][7] For instance, the synthesis of the related 1-benzofuran-2-carboxylic acid can be achieved by the hydrolysis of ethyl-1-benzofuran-2-carboxylate.[8]
Key Experimental Protocols:
-
FT-IR Spectroscopy: Spectra are typically recorded using a KBr pellet method on a spectrometer like a Bruker Vertex 80 or Shimadzu IR-435 to identify characteristic functional group vibrations.[9][10]
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded in solvents like DMSO-d6 on spectrometers operating at frequencies such as 400 or 500 MHz to elucidate the molecular structure.[8][9]
-
Single Crystal X-ray Diffraction: This technique provides the definitive experimental geometry of the molecule, including bond lengths and angles, which serve as a benchmark for computational results.[8]
DFT and Molecular Modeling Protocols
DFT calculations are typically performed using software packages like Gaussian.[4][11] The B3LYP (Becke's three-parameter Lee–Yang–Parr) hybrid functional is widely employed for its balance of accuracy and computational cost, often paired with basis sets like 6-311+G(d,p) or 6-31G(d,p).[4][11]
Key Computational Analyses:
-
Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation. The resulting bond lengths, bond angles, and dihedral angles are then compared with experimental X-ray diffraction data.[4]
-
Vibrational Frequency Analysis: This calculation predicts the molecule's infrared spectrum. The calculated frequencies are compared with experimental FT-IR data to validate the optimized structure. It is also used to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies).[4]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is crucial for predicting how the molecule will interact with biological targets.[5]
-
Molecular Docking: This simulation predicts the preferred orientation and binding affinity of the molecule when bound to a specific protein target, such as an enzyme or receptor. It provides insights into the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[10][11][12]
Data Presentation and Comparison
Geometric Parameters: Theory vs. Experiment
The accuracy of DFT calculations is often benchmarked by comparing calculated geometric parameters with those determined by single-crystal X-ray diffraction. The table below presents such a comparison for 1-benzofuran-2-carboxylic acid, calculated at the B3LYP/6-31G(d,p) level.[8]
Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 1-Benzofuran-2-carboxylic acid.
| Parameter | Bond/Angle | Experimental (XRD) [Å or °] | Calculated (DFT) [Å or °] |
| Bond Lengths | C7-O1 | 1.370 | 1.363 |
| C7-C8 | 1.385 | 1.393 | |
| C8-C9 | 1.411 | 1.401 | |
| C9-O1 | 1.378 | 1.381 | |
| C9-C10 | 1.433 | 1.425 | |
| C10-C11 | 1.353 | 1.368 | |
| Bond Angles | O1-C7-C8 | 111.4 | 111.1 |
| C7-C8-C9 | 105.9 | 106.3 | |
| C8-C9-O1 | 110.8 | 110.7 | |
| C8-C9-C10 | 131.6 | 131.5 | |
| C9-C10-C11 | 106.9 | 106.8 |
Data extracted from Der Pharma Chemica, 2016, 8(7):46-54.[8] The strong agreement between the experimental and calculated values validates the chosen computational method.
Vibrational Frequencies: Theory vs. Experiment
Similarly, calculated vibrational frequencies can be compared to experimental FT-IR spectra. A scaling factor is often applied to the calculated values to account for systematic errors in the theoretical method.
Table 2: Comparison of Selected Experimental and Calculated FT-IR Frequencies (cm⁻¹) for 1-Benzofuran-2-carboxylic acid.
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |
| O-H Stretch (Carboxylic Acid) | 3086 | 3095 |
| C=O Stretch (Carboxylic Acid) | 1678 | 1685 |
| C=C Aromatic Stretch | 1562 | 1570 |
| C-O-C Stretch (Furan Ring) | 1255 | 1260 |
| C-H Aromatic Bend | 754 | 760 |
Representative values based on data from studies on benzofuran derivatives.[9]
Molecular Properties and Biological Activity Comparison
The electronic properties calculated via DFT offer insights into the potential biological activity of different benzofuran derivatives. A lower HOMO-LUMO energy gap generally correlates with higher chemical reactivity and potentially greater biological activity.[5] Molecular docking studies further refine these predictions by quantifying binding affinities to specific biological targets.
Table 3: Comparison of Calculated Properties and Observed Activities for Benzofuran Derivatives.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Observed Biological Activity (Example) |
| 1-Benzofuran (in water)[4] | -6.58 | -0.49 | 6.09 | Core scaffold for various activities.[1] |
| 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid ethyl ester (Compound A)[5] | -5.99 | -1.82 | 4.17 | Significant antitumor activity against HCT-116, MCF-7, and A549 cell lines.[5] |
| Benzofuran-1,2,3-triazole hybrids[11][12] | N/A | N/A | N/A | Potential EGFR inhibitors for lung cancer (Docking scores up to -10.2 kcal/mol).[11][12] |
| 2-(6-bromobenzofuran-3-yl)acetic acid[13] | N/A | N/A | N/A | Inhibitor of E. coli DsbA (KD in µM-mM range).[13] |
The nitrile group (-CN) in This compound is an electron-withdrawing group, which would be expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted benzofuran. Its precise energy gap and reactivity profile would determine its potential as a lead compound compared to the alternatives listed above. For instance, its activity could be compared against benzofuran-carboxylic acid hybrids, which have shown strong antiproliferative effects on breast cancer cells.[4]
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for a comprehensive DFT and molecular modeling analysis of a target compound like this compound.
Caption: Workflow for DFT and molecular modeling analysis.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity | CoLab [colab.ws]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of 1-Benzofuran-2-carbonitrile and 1-Benzofuran-2-carboxylic acid in Bioassays
A guide for researchers and drug development professionals on the biological activities of two closely related benzofuran scaffolds.
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among the myriad of possible substitutions, the nature of the functional group at the 2-position of the benzofuran ring plays a critical role in determining the pharmacological profile of the resulting molecule. This guide provides a comparative overview of the bioassay performance of two key derivatives: 1-Benzofuran-2-carbonitrile and 1-Benzofuran-2-carboxylic acid. While direct comparative studies on these two specific parent compounds are limited in publicly available literature, this document synthesizes the existing data on their derivatives to offer valuable insights for researchers in drug discovery and development.
Anticancer Activity
Derivatives of both 1-benzofuran-2-carboxylic acid and, to a lesser extent, this compound have been investigated for their potential as anticancer agents. The carboxylic acid moiety, in particular, has been a common starting point for the synthesis of numerous potent cytotoxic compounds.
dot
References
- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Benzofuran-2-one Versus Other Benzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzofuran Derivatives in Anticancer, Antimicrobial, Anti-inflammatory, and Antioxidant Applications.
The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives displaying a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the efficacy of benzofuran-2-one derivatives against other classes of benzofuran compounds, supported by experimental data from peer-reviewed studies. While direct comparative studies are limited, this guide collates available data to offer a broader perspective on the therapeutic potential of these compound classes.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the quantitative data on the anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of various benzofuran derivatives, including benzofuran-2-ones.
Table 1: Comparative Anticancer Activity of Benzofuran Derivatives (IC50 in µM)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Benzofuran-2-one Hybrid | Benzofuran acylhydrazone 21 | LSD1 | 0.0072 | [3] |
| Benzofuran acylhydrazone 22 | LSD1 | 0.0147 | [3] | |
| Halogenated Benzofuran | Compound 1 (brominated) | K562 (leukemia) | 5 | [4] |
| Compound 1 (brominated) | HL60 (leukemia) | 0.1 | [4] | |
| Benzofuran-Chalcone Hybrid | Compound 4g | HCC1806 (breast) | - | [5][6] |
| Compound 3d | - | - | [5] | |
| Compound 3j | - | - | [5] | |
| Amidobenzofuran | Compound 28g | MDA-MB-231 (breast) | 3.01 | [7] |
| Compound 28g | HCT-116 (colon) | 5.20 | [7] | |
| Compound 28g | HT-29 (colon) | 9.13 | [7] | |
| Other Benzofuran Derivatives | BNC105 (6a) | Various | Up to 10-fold more potent than CA-4 | [8] |
| Compound 25 | ME-180, A549, ACHN, B-16 | 0.06 - 0.17 | [8] |
Table 2: Comparative Antimicrobial Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound Class | Derivative | Organism | MIC (µg/mL) | Reference |
| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [9] |
| Compound 1 | Escherichia coli | 25 | [9] | |
| Compound 1 | Staphylococcus aureus | 12.5 | [9] | |
| Oxa-benzofuran | Compound 5 | Penicillium italicum | 12.5 | [9] |
| Compound 6 | Colletotrichum musae | 12.5-25 | [9] | |
| Benzofuran Ketoxime | Compound 38 | Staphylococcus aureus | 0.039 | [10] |
| Other derivatives | Candida albicans | 0.625-2.5 | [10] | |
| Benzofuran Amide | Compound 6a, 6b, 6f | Broad spectrum | As low as 6.25 | [11] |
Table 3: Comparative Anti-inflammatory Activity of Benzofuran Derivatives
| Compound Class | Derivative | Assay | IC50 (µM) / Inhibition (%) | Reference |
| Aza-benzofuran | Compound 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [9] |
| Compound 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [9] | |
| Piperazine/Benzofuran Hybrid | Compound 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [12][13] |
| Benzofuranone Derivative | BF1 | Carrageenan-Induced Paw Edema (in vivo, 100 mg/kg) | 85.1% | [14] |
Table 4: Comparative Antioxidant Activity of Benzofuran-2-one Derivatives (DPPH Assay)
| Compound | rIC50 (in Methanol) | Number of Reduced DPPH Molecules | Reference |
| 3-hydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.31 | ~2 | [5][15] |
| 3,5-dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.25 | ~2 | [5][15] |
| 3-ethoxycarbonyl-3-hydroxy-5-tert-butyl-benzofuran-2-one | 0.18 | ~2 | [5] |
| 3,5,7-trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | 0.17 | ~3 | [5][15] |
| Trolox (Standard) | 1.00 | 1 | [5] |
rIC50 is the inverse of the IC50 value, relative to the Trolox standard. A lower rIC50 value indicates higher antioxidant activity.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 or 72 hours.[16]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method in 96-well plates.[9]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and adjusted to a specific concentration (e.g., 1 × 10^6 cfu/mL for fungi).[9]
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Potato Dextrose Broth for fungi) in the wells of a 96-well plate to obtain a range of concentrations (e.g., 0.78–100 μg/mL).[9]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (a standard antimicrobial agent like ciprofloxacin or carbendazim) and negative (DMSO or broth alone) controls are included.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 27°C for bacteria, 48 hours at 27°C for fungi).[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A growth indicator like resazurin may be used to aid in the visualization of microbial growth.[9]
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific period before being stimulated with LPS.
-
LPS Stimulation: LPS is added to the wells to induce an inflammatory response and stimulate the production of NO.
-
Nitrite Measurement: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is calculated.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds.[5]
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of benzofuran derivatives.
Caption: General workflow for the synthesis and evaluation of benzofuran derivatives.
Caption: Benzofuran derivatives can inhibit NF-κB and MAPK signaling pathways.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jopcr.com [jopcr.com]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Target Selectivity of Benzofuran-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential.[1][2] This guide provides a comparative analysis of the target selectivity of benzofuran-based inhibitors against several key enzyme classes, including kinases, carbonic anhydrases, and sirtuins. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer an objective assessment of their performance against established alternatives.
Kinase Inhibitors: Targeting Key Signaling Nodes
Benzofuran-based compounds have emerged as potent inhibitors of various protein kinases, many of which are central to signaling pathways implicated in cancer and other diseases.[3][4][5] Here, we compare their activity and selectivity against well-known kinase inhibitors.
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR)
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8] Benzofuran derivatives have been developed as inhibitors of both PI3K and mTOR.[6][7][8]
A series of benzofuran-3-one indole derivatives have been identified as potent PI3Kα inhibitors with tunable selectivity against mTOR.[6][8] Optimized compounds in this class exhibit single-digit nanomolar activity against PI3Kα.[6][8] Another study reported a benzofuran hybrid that dually inhibited PI3K and VEGFR-2 with high potency.[9][10]
| Inhibitor Class | Compound | Target(s) | IC50 (nM) | Alternative Inhibitor | Target(s) | IC50 (nM) |
| Benzofuran-based | Compound 8 (Benzofuranyl thiosemicarbazone) | PI3K | 2.21 | LY294002 | PI3K | 6.18 |
| VEGFR-2 | 68 | Sorafenib | VEGFR-2 | 31.2 | ||
| Benzofuran-based | HTS Hit 1 Derivative | mTORC1 | - | Everolimus | mTORC1 | Varies by cell line |
| Benzofuran-based | Benzofuran-3-one indole derivative | PI3Kα | Single-digit nM | Pictilisib (GDC-0941) | Pan-PI3K | 3.3 |
Note: IC50 values can vary depending on assay conditions. The data presented is for comparative purposes.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling with points of inhibition.
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[5] Its aberrant activity is frequently observed in cancer, making it an attractive therapeutic target. Benzofuran-piperazine hybrids have been designed as novel type II CDK2 inhibitors, with some compounds showing potent inhibitory activity in the nanomolar range, comparable to the well-known inhibitor Staurosporine.[5]
| Inhibitor Class | Compound | Target | IC50 (nM) | Alternative Inhibitor | Target | IC50 (nM) |
| Benzofuran-based | Compound 9h | CDK2 | 40.91 | Staurosporine | Pan-kinase | 56.76 |
| Compound 11d | CDK2 | 41.70 | Dinaciclib | CDK1, 2, 5, 9 | 1-4 | |
| Compound 11e | CDK2 | 46.88 | ||||
| Compound 13c | CDK2 | 52.63 |
Note: The IC50 values for the benzofuran-based compounds are from a specific study and may not be directly comparable to Dinaciclib due to different assay conditions.[5]
CDK2 in Cell Cycle Regulation
Caption: Role of CDK2 in the G1/S cell cycle transition.
Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell fate, and apoptosis. Its dysregulation has been linked to several diseases, including neurodegenerative disorders and cancer. While specific comparative data for benzofuran-based GSK-3 inhibitors against alternatives like Tideglusib is limited, the benzofuran scaffold is being explored for developing selective GSK-3 inhibitors.[11]
| Inhibitor Class | Compound | Target(s) | IC50/Ki | Alternative Inhibitor | Target(s) | IC50/Ki |
| Benzofuran-based | (Data not readily available) | GSK-3 | - | Tideglusib | GSK-3 | Micromolar range (in vitro) |
| Other | CHIR-99021 | GSK-3α/β | 10 nM / 6.7 nM |
GSK-3 Signaling Pathways
Caption: Overview of Wnt and Insulin pathways regulating GSK-3.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are considered valuable targets for cancer therapy. Benzofuran-based sulfonamides have been developed as potent and selective inhibitors of these tumor-associated CA isoforms.[12]
| Inhibitor Class | Compound | Target | Kᵢ (nM) | Alternative Inhibitor | Target | IC50 (nM) |
| Benzofuran-based | Arylsulfonehydrazone 9 series | CA IX | 10.0 - 97.5 | Dorzolamide | CA II | 0.18 |
| CA XII | 10.1 - 71.8 | CA I | 600 | |||
| CA I | >1000 | Acetazolamide | Pan-CA | Varies | ||
| CA II | >1000 |
Note: The benzofuran-based compounds show significant selectivity for the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II).[12]
Sirtuin Inhibitors
Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes. SIRT2 has emerged as a potential therapeutic target in cancer and neurodegenerative diseases. Novel benzofuran derivatives have been synthesized and shown to be selective inhibitors of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[6][13][14][15]
| Inhibitor Class | Compound | Target | IC50 (µM) | Alternative Inhibitor | Target | IC50 (µM) |
| Benzofuran-based | Compound 7e | SIRT2 | 3.81 | AGK2 | SIRT2 | ~3.5 |
| (Series 7a-7j) | SIRT1 | >100 | SIRT1 | >10 | ||
| SIRT3 | >100 |
Note: The benzofuran derivatives in this series demonstrated high selectivity for SIRT2.[6][13][14][15]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for key assays cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Workflow for Kinase Inhibition Assay
Caption: General workflow for a luminescence-based kinase assay.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test inhibitor (benzofuran-based compound and alternative)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in the appropriate buffer. Dilute the kinase and substrate to their working concentrations in the kinase assay buffer.
-
Kinase Reaction:
-
Add the test inhibitor or vehicle control to the wells of a microplate.
-
Add the diluted kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the stop reagent from the assay kit.
-
Incubate as per the manufacturer's instructions.
-
Add the detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for mTOR Inhibition (Western Blot)
This method assesses the inhibition of mTOR signaling by measuring the phosphorylation status of its downstream targets, such as S6 kinase (S6K).[16]
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with an active mTOR pathway) and allow them to adhere.
-
Treat the cells with a range of concentrations of the benzofuran-based mTOR inhibitor and a comparator like everolimus for a specified duration.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated S6K (p-S6K) and total S6K.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-S6K signal to the total S6K signal to determine the extent of mTOR inhibition.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.
Materials:
-
Purified carbonic anhydrase isoform
-
Test inhibitors (benzofuran-based and alternative)
-
Buffer (e.g., TRIS-HCl)
-
pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
A solution of the CA enzyme and a pH indicator is rapidly mixed with CO₂-saturated water.
-
The hydration of CO₂ to bicarbonate and a proton leads to a drop in pH, which is monitored by the change in absorbance of the pH indicator.
-
The initial rates of the enzymatic reaction are measured in the presence and absence of the inhibitors.
-
The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model.
SIRT2 Inhibition Assay (Fluorescence-Based)
This assay measures the deacetylase activity of SIRT2 using a fluorogenic substrate.[2]
Procedure:
-
The SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+.[2]
-
The deacetylation of the substrate by SIRT2 is coupled to the activity of a developer enzyme that generates a fluorescent signal.[2]
-
The reaction is performed in the presence of various concentrations of the benzofuran-based inhibitor and a known SIRT2 inhibitor like AGK2.[6][13][14][15]
-
The fluorescence is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.[2]
Conclusion
Benzofuran-based compounds represent a versatile and promising class of enzyme inhibitors. The data presented in this guide highlights their potential for achieving high potency and, in several cases, notable selectivity for their target enzymes compared to established alternatives. The detailed experimental protocols and pathway diagrams provide a framework for researchers to further investigate and develop these compounds as potential therapeutic agents. As with any class of inhibitors, a thorough assessment of their selectivity profile through comprehensive panel screening is essential to fully understand their therapeutic potential and potential off-target effects.
References
- 1. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Benzofuran-2-carbonitrile: A Guide for Laboratory Professionals
Immediate Safety Advisory: 1-Benzofuran-2-carbonitrile should be handled as a hazardous waste. Due to its chemical structure as a benzofuran derivative with a nitrile group, it is presumed to be toxic and environmentally harmful. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down the drain.[1][2] Improper disposal can lead to environmental contamination and pose potential health risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Profile and Waste Classification
Inferred Hazard Classification:
| Hazard Category | Anticipated GHS Category | Recommended Precautions |
| Acute Toxicity (Oral, Dermal) | Category 3 | Avoid all contact; use in a well-ventilated fume hood. |
| Skin Sensitization | Category 1 | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Carcinogenicity | Suspected (Category 2) | Handle as a potential carcinogen.[3][4] |
| Hazardous to the Aquatic Environment | Category 1 or 2 | Do not allow to enter drains or waterways.[1][3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary procedures for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Always wear chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Work Area: All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Waste Segregation and Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like weigh boats, pipette tips, and gloves, in a designated, robust, and sealable container compatible with organic solids.[1][2]
-
Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container. Do not mix with other incompatible waste streams, such as halogenated solvents or aqueous waste.[1][2]
3. Container Labeling:
Properly label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: 41717-32-2.[6]
-
An indication of the approximate quantity of the waste.
-
The date when the first of the waste was added to the container.
4. Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be under the control of laboratory personnel, away from general traffic, and clearly marked.
-
Ensure the storage location is cool, dry, and well-ventilated. Store away from incompatible materials, such as strong oxidizing agents.[5]
5. Final Disposal Procedure:
-
Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Incineration: High-temperature incineration is the recommended and common method for the complete destruction of such organic chemical waste.[8]
-
Regulatory Compliance: Always consult and comply with all federal, state, and local regulations regarding hazardous waste disposal.[7]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | CAS 41717-32-2 [matrix-fine-chemicals.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Benzofuran-2-carbonitrile
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Benzofuran-2-carbonitrile, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Solids Handling | Chemical safety goggles or face shield | Nitrile gloves (minimum 0.11 mm thickness) | NIOSH/MSHA-approved respirator with organic vapor cartridges | Laboratory coat |
| Solution Preparation and Transfers | Chemical safety goggles and face shield | Chemical-resistant nitrile gloves (consider thicker gauge for prolonged contact) | Work in a certified chemical fume hood | Chemical-resistant laboratory coat or apron |
| Running Reactions | Chemical safety goggles and face shield | Chemical-resistant nitrile gloves | Work in a certified chemical fume hood | Flame-retardant laboratory coat |
| Work-up and Purification | Chemical safety goggles and face shield | Chemical-resistant nitrile gloves | Work in a certified chemical fume hood | Chemical-resistant laboratory coat or apron |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant nitrile gloves | NIOSH/MSHA-approved respirator with organic vapor cartridges | Chemical-resistant suit or coveralls |
Note: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[1][2][3][4][5] Always inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide.
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Keep the compound away from heat, sparks, and open flames, as benzofuran derivatives can be flammable.[8][9][11]
-
Use non-sparking tools and explosion-proof equipment where necessary.[8][9][11]
-
Store containers tightly closed in a cool, dry, and well-ventilated area.[7][8][9]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[10][12] Remove contaminated clothing.[8][10][12]
-
In case of eye contact: Rinse cautiously with water for several minutes.[8][10] Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek medical attention.[8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][10]
-
If swallowed: Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.[10][12]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, regional, and national regulations for chemical waste disposal.[8]
-
Waste should be collected in clearly labeled, compatible containers.
Step-by-Step Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. glovesnstuff.com [glovesnstuff.com]
- 2. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 3. business.medtecs.com [business.medtecs.com]
- 4. gpisupply.com [gpisupply.com]
- 5. armbrustusa.com [armbrustusa.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. cpachem.com [cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
